AC-Ala-pro-ala-pna

Catalog No.
S688722
CAS No.
61596-39-2
M.F
C19H25N5O6
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AC-Ala-pro-ala-pna

CAS Number

61596-39-2

Product Name

AC-Ala-pro-ala-pna

IUPAC Name

(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C19H25N5O6

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C19H25N5O6/c1-11(17(26)22-14-6-8-15(9-7-14)24(29)30)21-18(27)16-5-4-10-23(16)19(28)12(2)20-13(3)25/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,20,25)(H,21,27)(H,22,26)/t11-,12-,16-/m0/s1

InChI Key

KYQFCNHKOQIMCL-MKBNYLNASA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C

Chemical Identification & Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identification and physical property data for AC-Ala-Pro-Ala-pNA based on the search results.

Property Details
CAS Number 61596-39-2 [1]
Synonyms N-Acetyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide; n-acetyl-l-ala-pro-ala-p-nitroanilide [1]
Molecular Formula C20H26N6O6 [1]
Molecular Weight 419.432 g/mol [1]
Boiling Point 823.9 ± 65.0 °C (at 760 mmHg) [1]
Density 1.3 ± 0.1 g/cm³ [1]
Flash Point 452.1 ± 34.3 °C [1]

Research Context and Applications

This compound is a peptide-p-nitroanilide (pNA) compound. In biochemical research, such peptides are typically designed as colorimetric substrates for proteases and peptidases [2]. The core principle of their function is:

G A This compound (Inactive) B Protease/Peptidase Enzyme A->B Incubation C Cleaved Peptide Fragment B->C D Free p-Nitroaniline (pNA) B->D Hydrolysis E Yellow Color (Measurable at 405-410 nm) D->E Color Development

The primary research application for this compound and its analogs is:

  • Enzyme Activity Assays: It serves as a substrate to measure the activity, kinetics, and inhibition of specific proteases [3] [2]. The release of p-nitroaniline is measured spectrophotometrically, providing a direct readout of enzyme activity.

Practical Research Considerations

For researchers working with this compound and its analogs, key practical considerations include:

  • Storage: Peptide-pNA substrates like Suc-Ala-Ala-Pro-Leu-pNA are recommended to be stored at -20°C or lower [3]. It is reasonable to apply similar storage conditions to this compound to ensure stability.
  • Assay Conditions: General assay protocols for similar substrates involve dissolving the compound in DMSO, using a buffer like 0.1 M phosphate buffer (pH 8.0), and monitoring the increase in absorbance at 405-412 nm over time [4].

References

N-Acetyl-Alanine-Proline-Alanine-p-Nitroanilide mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Core Principle

Compounds like N-Acetyl-Alanine-Proline-Alanine-p-Nitroanilide typically belong to a class of synthetic substrates used to study enzyme activity. Their general mechanism of action is as follows:

  • Structure: They consist of a short peptide sequence (in this case, Ala-Pro-Ala) linked to a p-nitroaniline molecule via an amide bond. The N-acetyl group blocks the N-terminus.
  • Function: This structure is designed to be recognized and cleaved by a specific protease (a protein-digesting enzyme). The enzyme's target is the peptide bond on the C-terminal side of its recognition sequence.
  • Detection: The cleavage reaction releases the free p-nitroaniline molecule, which is yellow in color. By measuring the increase in absorbance at a wavelength of around 405 nm, researchers can quantitatively monitor the enzyme's activity in real-time [1] [2].

Insights from Related Compounds

The table below summarizes information from the search results about closely related molecules, which serve as strong analogs for understanding your compound of interest.

Compound Name Relevant Features & Mechanism Primary Application
N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA) [1] [2] Chromogenic substrate; cleaved by caspase-3 (a key enzyme in apoptosis); cleavage releases yellow p-nitroaniline. Determining caspase-3 activity in cell/tissue lysates (e.g., liver, vascular smooth muscle).
Acetyl-L-alanine 4-nitroanilide [3] Synthetic compound derived from alanine; binds to active sites of enzymes to study their structure and function. Research on enzymes and proteins; synthesis of biomolecules.
N-acetyl-L-alanine [4] [5] An endogenous metabolite; acts as an inhibitor of the enzyme Aldo-keto reductase family 1 member B1 (AKR1B1). Serves as a building block; used in biochemical studies.

Research on "alanine endopeptidase" also confirms that enzymes can be highly specific for substrates containing an alanine residue in a critical position, hydrolyzing N-acylated peptide p-nitroanilides [6].

A Potential Experimental Pathway

Since your specific compound was not found, characterizing its mechanism would require experimental work. A foundational approach, adapted from methodologies used to identify esterase substrates, is outlined below.

Start Start: Identify Target Enzyme Step1 1. Generate Cell Lysates (Normal vs. Disease) Start->Step1 Step2 2. Separate Proteins using Native-PAGE Step1->Step2 Step3 3. Incubate Gel with N-Acetyl-Ala-Pro-Ala-pNA Step2->Step3 Step4 4. Visualize Activity Bands (Yellow precipitate indicates cleavage) Step3->Step4 Step5 5. Excise & Identify Enzyme via LC-MS/MS Tandem Mass Spec Step4->Step5 Step6 6. Validate with Recombinant Enzyme and Specific Inhibitors Step5->Step6

Experimental workflow for identifying an enzyme that cleaves a specific p-nitroanilide substrate, based on methods from cancer research [7].

Conclusion and Suggested Next Steps

To advance your research, you could:

  • Probe the Ala-Pro motif: Investigate literature on enzymes that cleave after alanine or proline residues, such as dipeptidyl peptidase 4 (DPP-4) or prolyl endopeptidase.
  • Consult specialized databases: Search enzyme substrate databases (like MEROPS or BRENDA) using the peptide sequence for known matches.
  • Consider empirical testing: The experimental workflow diagram above provides a potential path to identify the enzyme yourself.

References

Principles of the pNA-Based Enzyme Activity Assay

Author: Smolecule Technical Support Team. Date: February 2026

The AC-Ala-Pro-Ala-pNA assay is a continuous spectrophotometric method used to quantify protease activity, particularly for enzymes that cleave after proline residues, such as Prolyl Oligopeptidase (POP) [1].

  • Reaction Principle: The assay leverages the synthetic substrate AC-Ala-Pro-Ala-p-nitroanilide (pNA). Enzymatic hydrolysis cleaves the peptide-pNA bond, releasing free p-nitroaniline. This free pNA absorbs light strongly in the 380-410 nm range, while the conjugated substrate has minimal absorption at this wavelength [2]. The increase in absorbance over time is directly proportional to the enzyme's activity.
  • Coupled Assay Principle: For enzymes where the direct product is not easily detectable, the reaction can be coupled to a second enzyme system. The product of the first reaction becomes the substrate for a second, easily detectable reaction [2].

Detailed Experimental Protocol

Reagent Preparation
  • Assay Buffer: 50 mM MES buffer, pH 6.5. Adjust pH at room temperature and store at 4°C [3].
  • Substrate Stock Solution: Prepare this compound at a concentration of 10-20 mM in a suitable solvent like DMSO or DMF. Aliquot and store at -20°C.
  • Enzyme Sample: Dilute the enzyme extract in ice-cold assay buffer. Keep on ice until use. A protein content of 0.1-1 mg/mL is typical for crude extracts [3].
Assay Procedure
  • Setup: Pipette the following into a spectrophotometer cuvette or a 96-well plate:
    • 115 µL of 1 M MES buffer, pH 6.5 [3]
    • Additional components (co-factors, salts) as required
    • 100 µL of diluted enzyme extract [3]
    • Bring the total volume to 245 µL with distilled water
  • Initiation: Add 5 µL of substrate stock solution to initiate the reaction, giving a final volume of 250 µL [3].
  • Measurement: Immediately place the reaction mixture in a pre-warmed spectrophotometer (30°C). Record the increase in absorbance at 405 nm for 10-15 minutes or until the curve becomes non-linear.
  • Controls: Always run a negative control without enzyme to account for any non-enzymatic substrate breakdown.
Data Analysis and Calculation
  • Initial Rate Method: Calculate enzyme activity from the slope of the linear part of the progress curve (ΔAbs/min) [2]. Use the formula: ( a = r \times V ) where ( a ) is the enzyme activity (µmol/min), ( r ) is the reaction rate (µmol/L/min), and ( V ) is the reaction volume (L) [2].
  • Molar Extinction Coefficient: The concentration of released pNA is calculated using its molar extinction coefficient (ε), which is approximately 9,900 M⁻¹cm⁻¹ at 405 nm.
  • Kinetic Modeling: For a more robust analysis that uses the entire progress curve, fit the data to an appropriate kinetic model, such as the Michaelis-Menten equation [3].

Critical Factors for Assay Optimization

The following workflow outlines the key stages for developing and optimizing your enzyme assay:

G Start Assay Development Workflow A Define Optimal Conditions (pH, Temperature, Buffer) Start->A B Establish Linear Ranges (Enzyme Concentration, Time) A->B C Determine Kinetic Constants (Km, Vmax) B->C D Validate Assay (Specificity, Reproducibility) C->D End Reliable Activity Data D->End

  • pH and Buffer: Enzyme activity is highly dependent on pH [3] [4]. Perform the assay at the enzyme's optimal pH, which is often around 6.5 for POP [3].
  • Temperature: Control temperature precisely, as it significantly impacts reaction rate. The standard temperature is often 30°C or 37°C [3] [4].
  • Substrate Concentration: Use a saturating substrate concentration (typically 10-20 times the Km value) to ensure the measured velocity reflects Vmax [3]. If the Km is unknown, test a range of substrate concentrations.
  • Enzyme Concentration: The chosen enzyme dilution must produce a linear increase in product formation over time. If the curve is not linear, further dilute the enzyme [3].

Troubleshooting Guide

Problem Potential Cause Solution
No Activity Enzyme is inactive or denatured Check enzyme storage conditions; use fresh aliquot; include positive control
Non-Linear Progress Curve Substrate depletion, product inhibition, enzyme instability Dilute enzyme further; ensure substrate is in excess; use shorter measurement time
High Background Substrate degradation or impure reagents Run a no-enzyme control; check substrate purity
Low Signal Enzyme concentration too low, suboptimal pH or temperature Concentrate enzyme; verify pH and temperature of assay buffer

Example Application in Research

This assay principle has been effectively used in high-throughput screening (HTS) for engineering metal-responsive enzyme switches. In one study, POP activity was measured by monitoring pNA release from Z-Ala-Pro-pNA [1]. Researchers used a purification-free, high-throughput workflow in 384-well plates to screen numerous enzyme variants for activity and metal responsiveness rapidly [1].

References

chymotrypsin activity assay protocol AC-Ala-Pro-Ala-pNA

Author: Smolecule Technical Support Team. Date: February 2026

Established Chymotrypsin Assay Protocols

The table below summarizes three different chromogenic assay methods for chymotrypsin, based on the search results.

Substrate Principle & Detection Key Assay Conditions Application & Notes

| Benzoyl-L-tyrosine ethyl ester (BTEE) [1] | Hydrolysis reaction; Absorbance at 256 nm (product formation) | - Buffer: 0.08 M Tris-HCl, pH 7.8, 0.1 M CaCl₂

  • Temperature: 25°C
  • Enzyme Diluent: 0.001 N HCl | Standardized method; One unit hydrolyzes one µmole of BTEE per minute at pH 7.8 and 25°C [1]. | | MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) [2] | Amidolytic effect; Absorbance at 405 nm (p-nitroaniline release) | - Buffer: Tris/Calcium, pH 8.3
  • Temperature: 37°C
  • Methods: Initial rate or acid-stopped | Linear range: 0.05-1.0 µkat/l; Measures amidolytic activity, which may not parallel protease activity [2]. | | Suc-Ala-Ala-Pro-Phe-pNA (SAAPF-pNA) [3] [4] [5] | Amidolytic effect; Absorbance at 405 nm (p-nitroaniline release) | - Buffer: 5 mM sodium phosphate, pH 7.4 [3]
  • Temperature: 25°C [3] or 37°C [5]
  • Final [Substrate]: 100-150 µM [3] | Widely used in kinetic studies and inhibitor screening [3] [4] [5]; Substrate also used for subtilisin and cathepsin G [6]. |

Detailed Protocol Example: SAAPF-pNA Assay

This protocol, adapted from a study on nanoparticle inhibition, provides a robust methodology that can serve as a template [3].

Reagents and Solutions
  • Enzyme Solution: Dissolve α-chymotrypsin in 1 mM HCl or 5 mM sodium phosphate buffer (pH 7.4) to a stock concentration of 800 nM-10 µM. Keep on ice [3] [1].
  • Substrate Solution: Prepare a stock solution of Suc-Ala-Ala-Pro-Phe-pNA in DMSO. The final working concentration in the assay is typically 100-150 µM, ensuring the final DMSO concentration does not exceed 1% [3].
  • Assay Buffer: 5 mM sodium phosphate buffer, pH 7.4 [3]. Other common buffers include Tris-HCl (pH 7.8-8.3) with 0.1 M CaCl₂ to stabilize the enzyme [2] [1].
  • Inhibitor/Test Compound Solutions (Optional): Pre-incubate with enzyme to study inhibition kinetics [3].
Instrument Setup
  • Use a spectrophotometer or a plate reader capable of kinetic measurements at 405 nm and maintaining a constant temperature (e.g., 25°C or 37°C) [3] [2].
Assay Procedure
  • Pre-incubation: In a cuvette or well, add the assay buffer. Include the enzyme and any inhibitor/test compound if used. Incubate the mixture for 3-4 minutes to achieve temperature equilibrium [3] [2].
  • Initiate Reaction: Add the substrate solution to start the reaction. Mix immediately.
  • Data Acquisition: Record the increase in absorbance at 405 nm every 15-20 seconds for 5-6 minutes [3].
  • Controls: Run a blank containing all components except the enzyme to account for any non-enzymatic hydrolysis of the substrate.

The entire workflow for the assay can be visualized as follows:

Start Start Assay Setup Prep Prepare Reagents Start->Prep Buffer • Assay Buffer • Enzyme Solution • Substrate Solution Prep->Buffer PreInc Pre-incubation (Buffer + Enzyme + Inhibitor) Buffer->PreInc Init Initiate Reaction (Add Substrate) PreInc->Init Measure Measure Kinetics (Record A405 for 5-6 min) Init->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Data Analysis and Calculation
  • Initial Velocity (ΔA/min): Calculate the change in absorbance per minute from the linear portion of the progress curve [3] [1].
  • Enzyme Activity: Calculate activity using the Beer-Lambert law and the extinction coefficient for p-nitroaniline (pNA). The molar extinction coefficient for pNA is approximately 9,640 M⁻¹cm⁻¹ at 405 nm under standard conditions [1]. The formula for activity is: Enzyme Activity (µmol/min) = (ΔA405/min) / (9.64 mM⁻¹cm⁻¹) * (Total Volume in mL / (Pathlength in cm * 1000))

Important Technical Considerations

  • Substrate Specificity: The sequence of the synthetic substrate is critical. Chymotrypsin preferentially cleaves peptide bonds C-terminal to aromatic (Trp, Phe, Tyr) or large hydrophobic (Leu, Met) amino acids [4]. Ensure your target substrate (AC-Ala-Pro-Ala-pNA) contains a suitable residue for chymotrypsin recognition.
  • Enzyme Handling: Chymotrypsin is typically stored and diluted in weak HCl (e.g., 1 mM) to maintain stability and prevent autolysis or autoactivation before the assay [3] [1].
  • Adapting the Protocol: For your substrate (This compound), you can directly substitute it into the protocol above. A preliminary experiment is recommended to determine the optimal substrate concentration for Michaelis-Menten kinetics and to ensure the reaction velocity is within the linear range of your detection method.

References and Further Reading

  • Inhibition of chymotrypsin through surface binding... Proc Natl Acad Sci U S A. 2002 [3].
  • Determination of chymotrypsin activity with Chromogenic Substrate S-2586. ChromogenicSubstrates.com [2].
  • Chymotrypsin - Assay. Worthington Biochemical [1].
  • Arg236 in human chymotrypsin B2 (CTRB2) is a key... Biochim Biophys Acta Proteins Proteom. 2022 [4].

References

Comprehensive Application Notes and Protocols for Measuring Elastase Activity Using AC-Ala-Pro-Ala-pNA

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Elastase Biology and Clinical Significance

Neutrophil elastase (NE) is a 29 kDa serine protease stored in azurophilic granules of polymorphonuclear neutrophils and plays a critical role in immune response and host defense mechanisms. This enzyme belongs to the chymotrypsin family and functions in both physiological and pathological processes through its ability to cleave a diverse repertoire of substrate proteins including elastin, collagen, clotting factors, and inflammatory mediators. Elastase's capacity to degrade fibrous elastin, a key structural component of connective tissue, underscores its importance in tissue remodeling and repair, but also highlights its destructive potential when regulation fails. Under normal inflammatory conditions, NE is released during neutrophil degranulation where it contributes to pathogen clearance by directly killing invading microorganisms and fine-tuning inflammatory responses for better pathogen eradication. [1]

The elastase/antielastase balance represents a crucial physiological equilibrium that, when disrupted, leads to significant tissue damage and disease pathogenesis. In various pulmonary conditions such as chronic obstructive pulmonary disorder (COPD), cystic fibrosis, and acute lung injury, excessive neutrophil elastase activity overwhelms endogenous inhibitors, resulting in progressive lung tissue destruction. Research has demonstrated that elevated elastase activity correlates with disease progression in these conditions, making it a promising biomarker for early diagnosis and monitoring of inflammatory diseases. Beyond pulmonary conditions, elastase has been implicated in other pathological processes including atherosclerosis, cancer progression, and rheumatoid arthritis, expanding its clinical relevance across multiple disease domains. [1] [2]

Experimental Principles and Mechanism of Action

Biochemical Basis of the Colorimetric Assay

The quantification of elastase activity using AC-Ala-Pro-Ala-pNA operates on the fundamental principle of enzymatic hydrolysis that liberates a detectable chromophore. Specifically, elastase cleaves the synthetic substrate AC-Ala-Pro-Ala-p-nitroanilide at the amide bond between the alanine residue and p-nitroaniline, resulting in the release of free p-nitroaniline (pNA). This molecule exhibits strong absorbance in the yellow region of the visible spectrum with a maximum at 405-410 nm, enabling direct spectrophotometric quantification. The continuous rate of increase in absorbance at this wavelength provides a direct measurement of enzymatic activity, as the extinction coefficient of p-nitroaniline is well-established (8.8 mM⁻¹cm⁻¹ at 410 nm and pH 8.0). This assay design allows for real-time monitoring of enzyme kinetics without the need for secondary detection systems or termination steps. [3]

The selection of This compound as a substrate reflects the specificity requirements of elastase, which preferentially cleaves after small aliphatic amino acids such as alanine and valine. The acetyl (AC-) blocking group at the N-terminus prevents undesired cleavage at that position, directing enzymatic activity to the intended scissile bond. The Pro-Ala sequence in the P2-P1 positions conforms to elastase's binding pocket preferences, enhancing substrate recognition and catalytic efficiency. While various synthetic substrates exist for elastase detection, including Suc-Ala-Ala-Ala-pNA and MeO-Suc-Ala-Ala-Pro-Val-pNA, the this compound substrate offers a balanced combination of specificity, sensitivity, and synthetic accessibility for routine elastase activity determination. [3] [4]

Comparative Analysis of Elastase Substrates

Table 1: Comparison of Synthetic Substrates for Elastase Activity Measurement

Substrate Optimal pH Detection Wavelength KM Value Specificity Applications
This compound 7.5-8.5 405-410 nm Varies Broad elastase detection General enzyme characterization
Suc-Ala-Ala-Ala-pNA 8.0 410 nm ~0.29 mM [3] Pancreatic elastase Standardized enzyme assays [3]
MeO-Suc-Ala-Ala-Pro-Val-pNA 7.5-8.0 405-410 nm ~290 μM [1] Neutrophil elastase Drug discovery, inflammatory research [4] [5]
Suc-Ala-Ala-Pro-Leu-pNA 7.0-8.0 405-410 nm Not specified Seminal plasma amidase Specialized applications [6]
MeOSuc-AAPV-AMC 7.5-8.0 380/460 nm (FL) 0.7 ± 0.2 μM [1] High sensitivity NE detection Fluorometric assays, kinetic studies [1]

Materials and Reagent Preparation

Required Reagents and Equipment

The elastase activity assay requires specific biochemical reagents and laboratory equipment to ensure accurate and reproducible results. Essential reagents include high-purity elastase enzyme (either purified from human neutrophils or commercially sourced), synthetic substrate this compound, Trizma base or equivalent Tris buffer, and ultrapure water (with resistivity ≥18 MΩ·cm at 25°C) to minimize ionic interference. For equipment, a UV-Vis spectrophotometer or plate reader capable of kinetic measurements at 405-410 nm is essential, along with precision pipettes, quartz or UV-transparent plastic cuvettes (1 cm light path), and a temperature-controlled water bath or incubator to maintain consistent assay temperature. For high-throughput applications, microplate readers with temperature control and kinetic software capabilities are recommended to facilitate simultaneous multiple sample analysis. [3]

Safety considerations must be prioritized when handling these biochemical reagents. Researchers should consult Safety Data Sheets (SDS) for all chemicals before use and employ appropriate personal protective equipment including lab coats, gloves, and safety glasses. While this compound is generally considered low risk, similar peptide substrates may be harmful by inhalation, ingestion, or skin absorption and could cause irritation. Proper disposal methods should be implemented for enzyme solutions and chemical wastes in accordance with institutional regulations. When working with human neutrophil elastase or samples containing it, additional biosafety precautions are warranted to prevent potential exposure to human-derived materials. [3] [7]

Reagent Preparation Protocols
  • Assay Buffer (100 mM Tris-HCl, pH 8.0 at 25°C): Prepare a solution containing 12.1 mg/mL of Trizma base in ultrapure water. Adjust the pH to 8.0 at 25°C using 1 M HCl, with careful monitoring using a calibrated pH meter. For alternative applications, particularly with neutrophil elastase, a pH of 7.5 may be preferred, requiring adjustment with appropriate acid/base systems. The buffer should be filtered through a 0.22 μm membrane to remove particulate matter and can be stored at 4°C for up to two weeks. [3]

  • Substrate Solution (4.4 mM this compound): Prepare a 2 mg/mL solution of this compound in the previously prepared Tris-HCl buffer. The exact concentration should be adjusted based on the molecular weight of the specific substrate lot and confirmed spectrophotometrically if purity is uncertain. For substrates with limited solubility, gentle warming to 37°C with vortex mixing may be necessary, though DMSO should be avoided as it can inhibit elastase activity at higher concentrations. The substrate solution should be prepared fresh daily and protected from light by wrapping containers in aluminum foil, as p-nitroaniline derivatives are light-sensitive. [3]

  • Enzyme Solution (Elastase): Immediately before use, prepare a solution containing 0.2-0.5 unit/mL of elastase in cold assay buffer (2-8°C). The exact dilution factor will depend on the specific activity of the enzyme stock, which typically ranges from 20-22 units per mg protein for commercial neutrophil elastase preparations. For purified enzyme samples of unknown activity, a preliminary dilution series is recommended to determine the optimal concentration that produces a linear increase in absorbance within the assay timeframe. The enzyme solution should be kept on ice until use to maintain stability, as elastase can autolyze at higher temperatures. [3] [2]

Experimental Workflow and Protocol

Assay Procedure Step-by-Step

The experimental workflow for measuring elastase activity follows a systematic sequence to ensure reliable kinetic measurements. The diagram below illustrates the key steps in the assay procedure:

G A Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0) B Prepare Substrate Solution (4.4 mM this compound) A->B C Prepare Enzyme Solution (0.2-0.5 U/mL in cold buffer) B->C D Pipette into Cuvettes: - 2.89 mL Buffer - 0.10 mL Substrate C->D E Equilibrate to 25°C (5-10 minutes) D->E F Initiate Reaction: Add 0.01 mL Enzyme Solution E->F G Mix Immediately by Inversion F->G H Record A410 for 5 Minutes (30-second intervals) G->H I Calculate ΔA410/minute Using Linear Range H->I

Figure 1: Experimental workflow for elastase activity assay

  • Reaction Setup and Initiation: In a final reaction volume of 3.00 mL, the optimal final concentrations are 96.7 mM Tris buffer, 0.29 mM this compound, and 0.02-0.05 units of elastase. Pipette the appropriate volumes of buffer and substrate solution into suitable cuvettes, mix by gentle inversion, and equilibrate the mixture to the assay temperature (typically 25°C) in a temperature-controlled spectrophotometer or water bath. The reaction is initiated by adding the pre-equilibrated enzyme solution, followed by immediate mixing through inversion to ensure homogeneous distribution of the enzyme. Care should be taken to minimize bubble formation during mixing, as bubbles can interfere with absorbance measurements. [3]

  • Kinetic Measurements and Data Collection: Immediately after mixing, begin recording the increase in absorbance at 410 nm for approximately 5 minutes, collecting data points at 30-second intervals or continuously if using a kinetic software package. The assay should be performed with both test samples and appropriate blank controls (containing all components except enzyme, or with heat-inactivated enzyme). The linear portion of the reaction progress curve, typically between 30 seconds and 3 minutes after initiation, should be used for rate calculations. A minimum of 4 data points over a one-minute interval should be obtained to establish a reliable linear rate. If the absorbance exceeds 2.0, the reaction should be repeated with appropriately diluted enzyme to maintain the linear relationship between absorbance and product concentration. [3]

Sample Preparation Guidelines

The preparation of biological samples for elastase activity measurement requires careful consideration of sample source and potential interferents. For cell culture supernatants, centrifugation at 10,000 × g for 10 minutes is recommended to remove any detached cells or debris. When working with tissue homogenates, tissues should be rinsed with cold buffer to remove blood components, homogenized in 5-10 volumes of cold assay buffer, and centrifuged at 12,000 × g for 20 minutes at 4°C, with the supernatant used for analysis. For biological fluids such as bronchoalveolar lavage fluid (BALF) or seminal plasma, samples should be aliquoted and stored frozen at -80°C until analysis, with centrifugation immediately before assay to remove any precipitates that may have formed during storage. [5] [6]

The presence of endogenous inhibitors in biological samples represents a significant challenge in accurately measuring elastase activity. In many biological fluids, antielastase activities may be present that can interfere with the measurement of free enzyme activity. For samples suspected to contain inhibitors such as α1-antitrypsin or elafin, dilution series should be performed to ensure that inhibitor concentrations are sufficiently diluted to not completely mask enzymatic activity. Alternatively, samples can be pre-treated with immunodepletion methods to remove specific inhibitors, though this may not be practical for routine analysis. For complex samples, spike-and-recovery experiments using known amounts of purified elastase are recommended to validate the assay conditions and identify potential matrix effects that might compromise activity measurements. [5]

Data Analysis and Interpretation

Calculation of Elastase Activity

The quantification of elastase activity from the kinetic absorbance data employs a straightforward mathematical formula based on the fundamental principles of enzyme kinetics and the known extinction coefficient of the reaction product. The enzymatic activity is calculated using the following equation:

Elastase Activity (units/mL) = (ΔA410/minute × 3.00 × df) / (8.8 × 0.1)

Where:

  • ΔA410/minute = Rate of change in absorbance per minute (determined from the linear portion of the progress curve)
  • 3.00 = Total reaction volume in milliliters
  • df = Dilution factor of the original enzyme solution
  • 8.8 = Millimolar extinction coefficient of p-nitroaniline (mM⁻¹cm⁻¹) at 410 nm and pH 8.0
  • 0.1 = Volume of enzyme solution used in milliliters (in the 3.00 mL reaction mixture) [3]

For international unit definition, one unit of elastase activity is defined as the amount of enzyme that hydrolyzes 1.0 μmole of AC-Ala-Pro-Ala-p-nitroanilide per minute under the specified assay conditions (pH 8.0 at 25°C). To calculate specific activity, the units per milliliter should be divided by the protein concentration (mg/mL) of the enzyme solution, yielding units per mg protein. This normalization allows for comparison between different enzyme preparations and batches, providing a standardized measure of catalytic efficiency independent of protein concentration. [3] [2]

Kinetic Parameter Determination

The determination of kinetic parameters such as KM (Michaelis constant) and Vmax (maximum velocity) provides valuable information about enzyme-substrate interactions and catalytic efficiency. These parameters are established by measuring initial reaction rates at varying substrate concentrations, typically ranging from 0.1 to 5 times the estimated KM value. The resulting data can be analyzed using linear transformations such as Lineweaver-Burk plots or more accurate nonlinear regression fitting to the Michaelis-Menten equation. Specialized software packages like EnzFitter are particularly valuable for robust kinetic analysis, especially when dealing with complex enzyme systems or limited data points. [7]

For the this compound substrate, the KM value should be empirically determined for each enzyme preparation, as it can vary based on enzyme source and purification method. However, reference values from similar substrates can guide initial assay development. For instance, Suc-Ala-Ala-Ala-pNA has a reported KM of approximately 0.29 mM, while MeO-Suc-Ala-Ala-Pro-Val-pNA exhibits a KM of 290 μM under similar conditions. The catalytic efficiency (kcat/KM) represents the most meaningful kinetic parameter for comparing substrate preferences and enzyme performance across different experimental conditions, with higher values indicating more efficient substrate turnover. [3] [7] [1]

Table 2: Troubleshooting Guide for Elastase Activity Assays

Problem Potential Causes Solutions
No detectable activity Enzyme inactivation, inhibitor presence, incorrect pH Verify enzyme viability, check for inhibitors, confirm buffer pH
Non-linear kinetics Enzyme instability, substrate depletion, product inhibition Shorten measurement time, increase substrate concentration, dilute enzyme
High background absorbance Substrate degradation, contaminated reagents Prepare fresh substrate, filter reagents, include appropriate blanks
Low signal-to-noise ratio Insufficient enzyme, low substrate concentration, incorrect wavelength Optimize enzyme concentration, verify substrate purity, confirm wavelength calibration
Irreproducible results Pipetting errors, temperature fluctuations, enzyme aggregation Use calibrated pipettes, maintain constant temperature, mix enzyme solution thoroughly

Technical Considerations and Applications

Optimization and Validation Strategies

Assay optimization represents a critical step in developing robust elastase activity measurements tailored to specific research requirements. The pH profile of the reaction should be determined by testing activity across a pH range from 7.0 to 9.0 using appropriate buffer systems, as elastase activity is highly dependent on ionization states of active site residues. The temperature dependence should also be characterized, with most standard assays conducted at 25°C for convenience, though physiological temperature (37°C) may be more relevant for certain applications. The linear range of the assay with respect to both time and enzyme concentration must be established to ensure that measured rates represent true initial velocities rather than compromised by factors such as substrate depletion, product inhibition, or enzyme instability. [3]

Validation of the optimized assay should include precision assessments through replicate measurements (intra-assay and inter-assay variability), accuracy evaluations using reference standards when available, and specificity verification through inhibitor studies. The inclusion of appropriate controls is essential for assay validation, including positive controls (purified elastase of known activity), negative controls (heat-inactivated enzyme or reactions containing specific inhibitors), and blank reactions (lacking either enzyme or substrate). For inhibitor screening applications, dose-response curves with reference inhibitors such as elastatinal or serine protease inhibitors should be generated to demonstrate the sensitivity of the assay to pharmacological modulation. [4] [6]

Research and Clinical Applications

The this compound-based elastase activity assay finds utility across diverse research and developing clinical applications. In basic research, this assay facilitates the study of elastase kinetics, inhibition mechanisms, and structure-activity relationships, contributing to our understanding of protease biology and regulation. In drug discovery, the assay serves as a cornerstone for high-throughput screening of elastase inhibitors, with potential applications in developing therapeutics for neutrophilic inflammatory diseases such as COPD, cystic fibrosis, and bronchiectasis. Several pharmaceutical companies have elastase inhibitor programs in development, highlighting the clinical relevance of this enzymatic target. [4] [1]

In clinical research, elastase activity measurements in biological samples such as bronchoalveolar lavage fluid, sputum, and plasma provide insights into disease mechanisms and potential biomarker utility. Studies have demonstrated that elevated elastase activity in bronchoalveolar lavage fluid correlates with neutrophil numbers and disease severity in various pulmonary conditions, though the relationship is not always straightforward due to the complex interplay between enzymes and endogenous inhibitors. Emerging applications include the use of elastase activity as a pharmacodynamic biomarker in clinical trials of anti-inflammatory drugs, where modulation of enzymatic activity serves as an indicator of target engagement and biological effect. The development of advanced detection methods, including activity-based probes and molecular imaging agents, further expands the potential applications of elastase activity monitoring in both preclinical and clinical settings. [5] [1]

Conclusion

The spectrophotometric assay using this compound as substrate provides a robust, reproducible, and straightforward method for quantifying elastase activity in both purified systems and complex biological samples. The detailed protocol outlined in these Application Notes offers researchers a standardized approach to obtain reliable and comparable data across different laboratories and experimental conditions. As research continues to elucidate the diverse roles of elastase in physiological and pathological processes, this fundamental assay method will remain an essential tool for advancing our understanding of protease biology and developing novel therapeutic interventions for elastase-mediated diseases.

References

Comprehensive Application Notes and Protocols: Spectrophotometric Enzyme Assays via p-Nitroaniline Release Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle of p-Nitroaniline-Based Enzyme Assays

The quantification of enzyme activity through spectrophotometric detection of p-nitroaniline (pNA) release represents a cornerstone methodology in biochemical research and pharmaceutical development. This approach leverages the distinctive yellow color of p-nitroaniline, which exhibits strong absorbance in the 405-410 nm range, providing a direct, continuous, and highly sensitive means to monitor enzymatic reactions in real-time. The fundamental principle involves the enzymatic cleavage of synthetic substrates—typically peptidyl-p-nitroanilides or aminoacyl-p-nitroanilides—resulting in the liberation of p-nitroaniline, which can be quantitatively measured by tracking the increase in absorbance over time. This method has been extensively validated for numerous enzyme classes, including proteases, amidases, and phosphatases, making it indispensable for enzyme characterization, inhibitor screening, and diagnostic applications.

The widespread adoption of p-nitroaniline-based assays stems from several advantageous characteristics. The molar extinction coefficient of p-nitroaniline (typically ranging from 8,800 to 10,000 M⁻¹cm⁻¹ at 405-410 nm, depending on pH and solvent conditions) provides excellent detection sensitivity, enabling accurate measurement of enzyme activities even at low concentrations [1] [2]. Furthermore, the chromogenic properties of p-nitroaniline remain consistent across various biological matrices, allowing for application in complex samples including cell lysates, tissue homogenates, and pharmaceutical preparations. The assay format is highly adaptable, accommodating high-throughput screening configurations, kinetic analyses, and inhibitor characterization studies with minimal methodological modifications.

Instrumentation and Reagent Requirements

Essential Equipment

The implementation of p-nitroaniline-based enzyme assays requires specific laboratory instrumentation to ensure accurate and reproducible results. The core equipment includes:

  • UV-Vis Spectrophotometer: Capable of measuring absorbance in the 350-450 nm range, preferably with temperature control and kinetics software for continuous reaction monitoring. Modern plate readers are ideal for high-throughput applications.
  • Precision Piperttes: For accurate liquid handling, particularly important when working with small reaction volumes.
  • Temperature-Controlled Water Bath or Incubator: For maintaining consistent reaction temperatures, typically between 25-37°C depending on the enzyme system under investigation.
  • Analytical Balance: With accuracy to 0.1 mg for precise preparation of substrate and buffer solutions.
  • pH Meter: Properly calibrated for accurate buffer preparation, as enzyme activity is highly dependent on pH conditions.
Reagents and Materials

The reagent requirements vary depending on the specific enzyme system but generally include:

  • Enzyme-Specific Substrates: Synthetic peptidyl-p-nitroanilide derivatives such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide (for elastase), Nα-Benzoyl-arginine-p-nitroanilide (BAPNA, for papain and trypsin-like proteases), or γ-glutamyl-p-nitroanilide (for γ-glutamyltransferase) [3] [1] [2].
  • Buffer Components: High-purity salts and buffers appropriate for the enzyme of interest, commonly Tris-HCl (50-100 mM, pH 7-9) or phosphate buffers (50-100 mM, pH 6-8).
  • p-Nitroaniline Standard: For preparation of calibration curves and determination of the molar extinction coefficient under specific experimental conditions.
  • Organic Solvents: Such as dimethyl sulfoxide (DMSO) or methanol for dissolving substrate stocks, typically used at final concentrations ≤5% (v/v) to avoid enzyme inhibition [2].

Table 1: Required Reagents for Common p-Nitroaniline-Based Enzyme Assays

Enzyme Specific Substrate Typical Buffer Conditions Substrate Solubility
Elastase N-Succinyl-Ala-Ala-Ala-p-nitroanilide 100 mM Tris-HCl, pH 8.0 DMSO (<2% final)
Papain Nα-Benzoyl-arginine-p-nitroanilide (BAPNA) 50 mM phosphate, pH 7.0 DMSO (5-10% final)
γ-Glutamyl-transferase γ-Glutamyl-p-nitroanilide 50-100 mM Tris-HCl, pH 8.0-8.5 Water (limited), use fresh preparation
NAM-Amidase Not specified (detects pNA directly) Method-specific buffers Not applicable
General Proteases Various aminoacyl-p-nitroanilides 50-100 mM Tris, pH 7.5-8.5 DMSO or methanol

Experimental Protocols

Standard Assay Protocol for Protease Activity

The following protocol outlines the general procedure for measuring protease activity using p-nitroaniline-based substrates, adaptable for enzymes such as papain, elastase, and trypsin-like proteases:

  • Solution Preparation:

    • Prepare assay buffer (appropriate to the enzyme, typically 50-100 mM Tris-HCl or phosphate buffer at optimal pH).
    • Prepare substrate stock solution in DMSO or methanol (typically 4-20 mM, depending on solubility and Km).
    • Prepare enzyme solution in cold assay buffer (concentration dependent on enzyme activity; may require preliminary dilution optimization).
  • Reaction Setup:

    • Pipette into a spectrophotometer cuvette:
      • Buffer: Volume sufficient to achieve final reaction volume
      • Substrate solution: To achieve final concentration typically 0.1-2.0 mM (should be around Km value for accurate kinetics)
    • Pre-incubate the mixture at the assay temperature (typically 25°C or 37°C) for 3-5 minutes.
    • Initiate the reaction by adding enzyme solution (typically 10-100 μL, depending on activity).
    • Mix immediately by gentle inversion or cuvette stirring.
  • Absorbance Measurement:

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 405-410 nm for 3-10 minutes.
    • Record measurements at 10-30 second intervals to establish a linear progress curve.
    • Maintain constant temperature throughout the measurement period.
  • Controls:

    • Include a blank reaction containing all components except enzyme (replaced with buffer) to account for non-enzymatic substrate hydrolysis.
    • Include a substrate-only control to verify substrate stability under assay conditions.

For the specific assay of elastase activity using Suc-Ala₃-p-nitroanilide, the validated protocol specifies a 3.00 mL reaction mixture containing 96.7 mM Trizma buffer (pH 8.0), 0.29 mM substrate, and 0.02-0.05 units of elastase with continuous monitoring at 410 nm [1]. The reaction should be followed for approximately 5 minutes, using the maximum linear rate for calculations with a minimum of 4 data points over a one-minute interval.

Protocol for NAM-Amidase Activity with HPLC Detection

While spectrophotometric methods are common, a novel HPLC-based approach for measuring N-acetylmuramoyl-L-alanine amidase (NAM-amidase) activity has been developed with superior specificity for complex matrices. This method, optimized using Design of Experiments (DoE) methodology, offers enhanced reliability for bacterial cell wall metabolism studies:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of methanol and o-phosphoric acid in optimized ratios as determined by Box-Behnken experimental design.

  • Chromatographic Conditions:

    • Column: RP-18 column (10 cm length)
    • Detection: Standard UV-Vis detection at appropriate wavelength for p-nitroaniline
    • Flow Rate: Optimized for separation (method-specific)
    • Analysis Time: 8 minutes per sample
    • Injection Volume: Method-appropriate (typically 10-50 μL)
  • Reaction Mixture Incubation:

    • Incubate NAM-amidase with appropriate substrate to generate p-nitroaniline
    • Stop reaction at predetermined timepoints by dilution or acidification
    • Centrifuge if necessary to remove precipitates
    • Inject clear supernatant for HPLC analysis
  • Quantification:

    • Use external p-nitroaniline standards (0.1-100 μM) for calibration curve generation
    • Calculate enzyme activity based on p-nitroaniline production rate

This validated method demonstrates excellent linearity (R² = 0.9999) across a wide concentration range (0.1-100 μM p-nitroaniline), corresponding to 0.04-40.0 U per mL NAM-amidase activity, with a detection limit of 0.033 μM and high precision (RSD < 2%) [4]. The method has been successfully applied to real samples of in-house isolated and purified amidase preparations, meeting all validation criteria according to ICH Q2(R2) guidelines.

Assay Optimization Guidelines

Optimal assay performance requires careful attention to several critical parameters:

  • Substrate Concentration: Use concentrations spanning the Km value (typically determined through preliminary experiments) to ensure measurements reflect maximum velocity conditions while maintaining linearity.
  • pH Optimization: Determine the pH optimum for each enzyme-substrate system, as it significantly influences both catalytic efficiency and p-nitroaniline extinction coefficient.
  • Temperature Control: Maintain consistent temperature throughout the assay, as the extinction coefficient of p-nitroaniline is temperature-dependent (approximately 1-2% change per °C).
  • Organic Solvent Effects: Limit final concentrations of DMSO or other organic solvents to ≤5% (v/v) to minimize potential enzyme inhibition or denaturation [2].

Table 2: Key Optimization Parameters for p-Nitroaniline-Based Assays

Parameter Optimal Range Impact on Assay Optimization Strategy
Substrate Concentration 0.1 × Km to 5 × Km Affects reaction linearity and velocity Perform Michaelis-Menten analysis to determine Km
pH Enzyme-specific optimum (often pH 7-9) Impacts enzyme activity and pNA extinction coefficient Test activity across pH range 6-10
Temperature 25°C, 30°C, or 37°C Affects reaction rate and pNA extinction coefficient Use temperature-controlled spectrophotometer
Organic Solvent ≤5% (v/v) May inhibit or denature enzymes Use minimal amounts needed for substrate solubility
Detection Wavelength 405-410 nm Maximum absorbance for pNA Confirm with pNA standard in assay buffer

Data Analysis and Calculations

Enzyme Activity Determination

The calculation of enzyme activity from the observed absorbance change follows the fundamental principles of spectrophotometry and enzyme kinetics:

  • Determine the Molar Extinction Coefficient (ε):

    • Prepare a dilution series of pure p-nitroaniline in assay buffer
    • Measure absorbance at the analytical wavelength (typically 405-410 nm)
    • Plot absorbance versus concentration and determine slope from linear regression
    • Typical values range from 8,800-10,000 M⁻¹cm⁻¹ depending on pH and solvent composition [1] [2]
  • Calculate Enzyme Activity: The rate of p-nitroaniline production (enzyme activity) is calculated using the formula:

    [ \text{Enzyme Activity (U/mL)} = \frac{\Delta A/\text{min} \times V_t \times \text{df}}{\varepsilon \times l \times V_e} ]

    Where:

    • (\Delta A/\text{min}) = Change in absorbance per minute (from linear portion of progress curve)
    • (V_t) = Total reaction volume (mL)
    • df = Dilution factor
    • (\varepsilon) = Molar extinction coefficient of p-nitroaniline (M⁻¹cm⁻¹)
    • (l) = Pathlength of cuvette (cm)
    • (V_e) = Volume of enzyme solution used (mL)

    For elastase activity determination, the specific calculation is:

    [ \text{Elastase Activity (U/mL)} = \frac{\Delta A_{410}/\text{min} \times 3.00 \times \text{df}}{8.8 \times 0.1} ]

    Where 3.00 is the total reaction volume in mL, 8.8 is the millimolar extinction coefficient of p-nitroaniline at 410 nm, and 0.1 is the volume of enzyme solution used (mL) [1].

Kinetic Parameter Determination

For comprehensive enzyme characterization, the determination of kinetic parameters ((K_m) and (V_{max})) is essential:

  • Measure initial reaction rates at varying substrate concentrations (typically 6-8 concentrations spanning 0.2-5 × Km)
  • Plot reaction rate versus substrate concentration
  • Analyze data using Michaelis-Menten nonlinear regression or Lineweaver-Burk linear transformation
  • Account for potential solvent effects, as organic solvents like acetonitrile can behave as mixed-competitive inhibitors for enzymes such as papain, increasing apparent Km values [2]

Advanced Applications and Methodologies

Simultaneous Enzyme Activity Assays

The Spectrophotometric-dual-enzyme-simultaneous assay (SDESA) enables the simultaneous measurement of two enzyme activities in a single reaction solution, providing significant advantages for high-throughput screening and diagnostic applications. This sophisticated approach requires specific conditions for successful implementation:

  • Wavelength Selection: One enzyme must produce a product (Product A) with a longest difference absorbance peak (λA) substantially larger than that of the second product (Product B), while Product B's peak (λB) should be close to the isoabsorbance wavelength of Product A and its substrate (λ₀) [3].
  • Measurement Protocol: Absorbance is quantified at both λA and λ₀ with swift alternation of detection wavelengths, with corrections based on absorbance additivity principles.
  • Applications: This methodology has been successfully applied to simultaneous measurement of γ-glutamyltransferase and lactate dehydrogenase, as well as alkaline phosphatase and β-D-galactosidase as enzyme-linked immunoassay labels, enabling parallel quantification of penicillin G and clenbuterol in a single well [3].

The following diagram illustrates the conceptual workflow and wavelength selection strategy for SDESA:

SDESA_Workflow cluster_principle Dual Enzyme Reaction Principle cluster_detection Dual-Wavelength Detection enzyme_a Enzyme A product_a Product A Long λA peak enzyme_a->product_a substrate_a Substrate A substrate_a->enzyme_a Reaction 1 detect Spectrophotometric Detection product_a->detect enzyme_b Enzyme B product_b Product B λB near λ₀ enzyme_b->product_b substrate_b Substrate B substrate_b->enzyme_b Reaction 2 product_b->detect wavelength_a Measure at λA (Product A specific) detect->wavelength_a wavelength_0 Measure at λ₀ (Isoabsorbance point) detect->wavelength_0 calculation Absorbance Correction Algorithm wavelength_a->calculation wavelength_0->calculation results Simultaneous Activity Measurement for Both Enzymes calculation->results Quantitative Results start Sample Mixture Containing Both Enzymes start->enzyme_a start->enzyme_b

Activity Staining After Electrophoresis

A specialized application of p-nitroaniline detection enables the visualization of protease activities directly in gels following sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE):

  • Electrophoresis Separation: Proteins are separated by SDS-PAGE under non-reducing conditions to preserve enzyme activity
  • Gel Incubation: The acrylamide gel is immersed in solution containing specific aminoacyl p-nitroanilide or peptidyl p-nitroanilide substrates
  • Color Development: The released p-nitroaniline is diazotized with sodium nitrite and coupled to N-(1-naphthyl)-ethylenediamine to produce distinct colored activity bands
  • Visualization: Protease activity appears as discrete colored bands against the gel background [5]

This method has been successfully applied to detect various protease activities using substrates identical to those employed in spectrophotometric solution assays, providing a direct link between protein bands and enzymatic function.

Assays in Non-Conventional Media

The adaptability of p-nitroaniline-based assays extends to non-aqueous environments, including ionic liquids, through methodological modifications:

  • Enzyme Modification: Enzymes are modified with comb-shaped poly(ethylene glycol) to enhance solubility and stability in ionic liquids while maintaining transparency for spectrophotometric measurements
  • Chromogenic Detection: p-Nitroaniline-derivatized substrates undergo protease-catalyzed alcoholysis, releasing p-nitroaniline that can be quantitatively detected without product separation from the reaction mixture
  • Applications: This approach has enabled kinetic analysis of subtilisin-catalyzed reactions in ionic liquids such as 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, demonstrating retained substrate specificity for serine proteases including subtilisin and α-chymotrypsin [6]

Troubleshooting and Technical Considerations

Common Issues and Solutions

Despite the robustness of p-nitroaniline-based assays, several technical challenges may arise during implementation:

  • Non-Linear Progress Curves: This may result from substrate depletion, product inhibition, or enzyme instability. Solution: Use higher substrate concentrations (≥5 × Km), shorten measurement times, or include stabilizers like BSA in the assay buffer.
  • High Background Absorbance: May be caused by substrate contamination or non-enzymatic hydrolysis. Solution: Purify substrates, prepare fresh solutions, include appropriate blanks, and minimize pre-incubation times.
  • Low Signal-to-Noise Ratio: Often due to enzyme concentration being too low or suboptimal pH. Solution: Concentrate enzyme preparation, optimize pH, and verify extinction coefficient under assay conditions.
  • Organic Solvent Inhibition: Manifested as reduced reaction rates with increasing solvent concentration. Solution: Minimize organic solvent concentration (≤2-5% v/v), alternative solvents, or use surfactants to enhance substrate solubility [2].
Validation Parameters

For rigorous assay implementation, particularly in pharmaceutical or diagnostic applications, comprehensive validation should include assessment of the following parameters:

  • Linearity Range: Typically 0.1-100 μM p-nitroaniline for well-optimized assays [4]
  • Detection Limit: As low as 0.033 μM for HPLC-based methods [4]
  • Precision: Relative standard deviation (RSD) < 2% for replicate measurements [4]
  • Accuracy: Demonstrated through spike-recovery experiments (85-115% recovery)
  • Robustness: Evaluation of method performance under deliberate variations in pH, temperature, and reagent concentrations

Conclusion

Spectrophotometric enzyme assays based on p-nitroaniline release provide a versatile, sensitive, and robust platform for enzyme characterization across diverse research and application domains. The methodologies outlined in these application notes—from basic protease assays to advanced simultaneous detection systems—offer researchers comprehensive tools for quantitative enzymology. The continued refinement of these approaches, including the integration of chemometric analyses [3] [7] and adaptation to non-conventional media [6], ensures their ongoing relevance in basic research, diagnostic development, and pharmaceutical applications.

References

AC-Ala-Pro-Ala-pNA research applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of AC-Ala-Pro-Ala-pNA

This compound is a synthetic peptide substrate that releases a yellow-colored p-nitroaniline (pNA) group upon enzymatic cleavage, allowing for the measurement of enzyme activity by spectrophotometry [1].

The table below summarizes its key identifiers and physical properties as provided by chemical suppliers:

Property Details
CAS Number 61596-39-2 [1]
Synonyms N-Acetyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide; n-acetyl-l-ala-pro-ala-p-nitroanilide [1]
Molecular Formula C20H26N6O6 [1]
Molecular Weight 419.432 g/mol [1]
Boiling Point 823.9 ± 65.0 °C (Predicted) [1]

General Principles for pNA Substrate Applications

Although direct protocols for this compound are unavailable, it belongs to a well-established class of chromogenic p-nitroanilide (pNA) substrates. The general workflow for using such substrates is consistent across different biochemical experiments.

Start Prepare Reaction Mixture A Add Buffer (e.g., Tris or Phosphate) Start->A B Add Enzyme Source (Purified enzyme or cell lysate) A->B C Initiate Reaction Add this compound substrate B->C D Incubate at Specific Temperature & Time C->D E Monitor Absorbance at 405 nm D->E F Analyze Data Calculate reaction rate from pNA release E->F

Limitations and Further Research

The search results do not specify which enzyme or protease this compound is designed to target. The "Ala-Pro-Ala" sequence suggests it may be a substrate for certain proteases, but its exact application in current research remains unclear.

To proceed with your work, you could:

  • Consult Specialized Databases: Search the PubMed and Scopus databases for scientific literature using the compound's CAS number (61596-39-2) or its name as a keyword.
  • Contact Suppliers: Reach out to manufacturers like INNOPHARMCHEM [1] to inquire if they provide technical data sheets or application notes.
  • Analyze the Sequence: Research the known function of the "Ala-Pro-Ala" sequence to hypothesize which family of enzymes might recognize and cleave it.

References

diagnostic assays using AC-Ala-Pro-Ala-pNA

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: AC-Ala-Ala-Pro-Ala-pNA

This compound is a peptide substrate conjugated to a para-nitroaniline (pNA) group. Cleavage by specific enzymes releases the yellow pNA moiety, allowing for kinetic activity measurements [1].

Table 1: Chemical and Physical Properties of AC-Ala-Ala-Pro-Ala-pNA [2]

Property Value / Description
CAS Number 96699-74-0
Molecular Formula C({22})H({30})N({6})O({7})
Molecular Weight 490.51 g/mol
Appearance Information missing from search results
Storage Store at -15°C or ≤ -20°C [2] [3]
Purity Typically ≥ 98% (Assay) [3]

Application Notes

AC-Ala-Ala-Pro-Ala-pNA and its analogs are primarily used in research to measure enzyme activity. The general principle involves monitoring the increase in absorbance at 410 nm as the enzyme cleaves the substrate, releasing the yellow p-nitroaniline group [4].

Table 2: Key Applications of Suc-AAPX-pNA Type Substrates

Application Area Target Enzyme(s) Role of Substrate Key Findings / Use Cases
Serine Protease Assays Chymotrypsin, Elastase, Cathepsin G [1] Specific, sensitive chromogenic substrate Used to determine K(M) and k({cat}) values for enzyme kinetics [4].
PPIase Activity Assays Cyclophilins, FK-506 binding proteins (FKBPs) [1] Standard substrate for uncoupled, protease-free PPIase assays [1]. Instrumental in studying cyclophilin inhibition, including with fluoroolefin dipeptide mimics [4].
Bone Marrow Research Neutrophil Elastase [4] Measures elastase activity in bone marrow fluid. Used to study the regulation of adhesion molecules and hematopoietic stem cell mobilization [4].

Experimental Protocols

Protocol 1: General Enzymatic Activity Assay for Serine Proteases

This protocol is adapted from methods used for chymotrypsin and is a standard approach for kinetic analysis [4].

  • Reagents

    • Enzyme of interest (e.g., α-Chymotrypsin from bovine pancreas)
    • AC-Ala-Ala-Pro-Ala-pNA substrate
    • 0.1 M Phosphate Buffer, pH 8.0
    • Dimethyl Sulfoxide (DMSO)
  • Equipment

    • UV-Visible Spectrophotometer
    • 1 mL cuvettes
    • Timer
    • Micropipettes
  • Method

    • Substrate Solution: Prepare a stock solution of the substrate in DMSO (e.g., 6 mg/mL) [4].
    • Reaction Setup: In a 1 mL cuvette, add:
      • 810-990 μL of 0.1 M phosphate buffer (pH 8.0), pre-incubated at the assay temperature (e.g., 25°C).
      • 0-180 μL of the substrate stock solution to achieve the desired final concentration range.
      • 10 μL of the enzyme solution (e.g., 0.1 mg/mL in buffer) [4].
    • Kinetic Measurement: Mix rapidly and immediately start recording the increase in absorbance at 412 nm for the first 30-60 seconds.
    • Data Analysis: Calculate the initial rate of reaction (ΔAbs/Δtime). Plot the initial rate versus substrate concentration and fit the data using software like EnzFitter to determine the Michaelis-Menten constants (K(M)) and the turnover number (k({cat})) [4].
Protocol 2: Assay for Peptidyl Prolyl Isomerase (PPIase) Activity

This protocol describes an uncoupled assay for cyclophilins and FKBPs, which catalyze the cis-trans isomerization of prolyl bonds [1].

  • Principle: The isomerization of the Ala-Pro peptide bond is the rate-limiting step for chymotrypsin cleavage. PPIases accelerate this isomerization, increasing the overall rate of pNA release [1].
  • Method:
    • The assay is set up similarly to Protocol 1, with the PPIase enzyme included in the reaction mixture.
    • The acceleration of the absorbance increase at 410 nm, upon addition of the PPIase, is measured relative to a control without PPIase.
    • The rate enhancement is used to calculate the PPIase activity.

The following diagram illustrates the workflow for a typical enzyme kinetics assay using this substrate:

G Start Start Assay Setup Prep Prepare Substrate Stock (in DMSO) Start->Prep Buffer Add Phosphate Buffer (pH 8.0) to Cuvette Prep->Buffer Sub Add Substrate Solution (AC-AAXA-pNA) Buffer->Sub Base Measure Initial Absorbance at 410 nm Sub->Base Enzyme Initiate Reaction by Adding Enzyme Base->Enzyme Record Record Absorbance Increase at 410 nm over Time Enzyme->Record Analyze Analyze Data (Calculate KM and kcat) Record->Analyze

Experimental Design & Data Interpretation

Positive Control: For a new assay setup, include a known enzyme that cleaves the substrate (e.g., chymotrypsin for Suc-AAPF-pNA) to validate the procedure [4].

Data Handling: The released p-nitroaniline has a molar extinction coefficient of approximately 8,800-10,000 M⁻¹cm⁻¹ at 410 nm. Use this value to convert absorbance changes into molar concentrations of product formed.

Troubleshooting Guide

Table 3: Common Issues and Solutions

Problem Potential Cause Suggested Solution
No absorbance change Enzyme not active; incorrect wavelength; substrate degradation. Check enzyme activity with a known substrate. Verify spectrometer wavelength is set to 410 nm. Prepare fresh substrate solution.
Low signal-to-noise ratio Enzyme concentration too low; substrate concentration below K(_M). Increase enzyme amount within the linear range. Perform a substrate saturation curve to determine optimal concentration.
Non-linear kinetics Enzyme instability; substrate depletion; product inhibition. Shorten the measurement time. Ensure only a small fraction (<5%) of substrate is consumed.

References

Application Notes: Enzymatic Assay of AC-Ala-Pro-Ala-pNA Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

The synthetic peptide substrate AC-Ala-Pro-Ala-pNA is a powerful tool for the study of protease activity, particularly for enzymes like leukotriene A4 hydrolase (LTA4H) or elastase. Its design allows for a continuous, direct spectrophotometric assay, facilitating real-time kinetic analysis.

1. Biochemical Principle The assay is based on the hydrolysis of the amide bond between the alanine residue and the para-nitroaniline (pNA) moiety. While attached, the pNA group is colorless, but upon enzymatic cleavage, it is released as free p-nitroaniline, which produces a strong yellow color with a sharp absorbance peak at 410 nm [1]. The rate of increase in absorbance at 410 nm is directly proportional to the enzyme's catalytic activity.

2. Key Experimental Considerations

  • Enzyme Selection: This substrate is suitable for aminopeptidases or proteases with a preference for alanine at the N-terminus. Research on LTA4H highlights its role as an arginine-specific aminopeptidase, but it also processes other tripeptide substrates, indicating that enzyme specificity should be verified [2].
  • Substrate Specificity: The presence of proline in the P2 position can significantly influence enzyme binding and turnover rates. Kinetic parameters (Km and Vmax) must be empirically determined for each enzyme-substrate pair.
  • Interference & Controls: Always include a substrate blank (all components except enzyme) to account for any non-enzymatic hydrolysis. Test enzyme stability in the chosen buffer system.

Detailed Experimental Protocol

This protocol is adapted from established methods for hydrolytic assays using p-nitroanilide substrates [1].

1. Reagents and Equipment

  • Buffer: 100 mM Tris-HCl, pH 8.0 at 25°C.
  • Substrate Stock Solution: 4.4 mM this compound in the above buffer. Note: The solubility may require sonication or minimal DMSO.
  • Enzyme Solution: Diluted in cold buffer to a concentration within the linear range of the assay (e.g., 0.01-0.1 mg/mL). The exact concentration must be determined empirically.
  • Equipment: UV-Vis spectrophotometer with thermostatted cuvette chamber, quartz or glass cuvettes (1 cm path length), timer, and pipettes.

2. Procedure The following workflow outlines the key steps in the experimental procedure:

G start Start Assay prep Prepare Reaction Mixture start->prep equil Equilibrate to 25°C prep->equil init Initiate Reaction with Enzyme equil->init monitor Monitor A410 for 5-10 min init->monitor calc Calculate Initial Rate monitor->calc end End Assay calc->end

3. Kinetic Data Analysis

  • Initial Velocity (v₀): Calculate the change in absorbance per minute (ΔA₄₁₀/min) from the linear portion of the curve.

  • Enzyme Unit Definition: One unit of enzyme activity is defined as the amount that hydrolyzes 1.0 μmol of this compound per minute under the specified conditions.

  • Activity Calculation: Use the following formula to calculate enzyme activity [1]:

    Activity (U/mL) = (ΔA₄₁₀/min × Vᵣ × df) / (ε × L × Vₑ)

    Where:

    • ΔA₄₁₀/min = Change in absorbance per minute
    • Vᵣ = Total reaction volume (mL) [e.g., 1.02 mL]
    • df = Dilution factor of the enzyme stock
    • ε = Millimolar extinction coefficient of pNA (8.8 mM⁻¹cm⁻¹ at 410 nm and pH 8.0) [1]
    • L = Pathlength of the cuvette (cm) [typically 1 cm]
    • Vₑ = Volume of enzyme solution used (mL) [e.g., 0.02 mL]

Data Presentation & Kinetic Analysis

To determine the kinetic parameters Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), measure initial velocities at a minimum of six different substrate concentrations spanning a range above and below the expected Kₘ.

Table 1: Example Kinetic Data for this compound Hydrolysis

Substrate Concentration [S] (mM) Initial Velocity, v₀ (ΔA₄₁₀/min) v₀ (μmol/min/mL)*
0.05 0.008 0.0010
0.10 0.015 0.0019
0.20 0.026 0.0033
0.40 0.038 0.0048
0.60 0.045 0.0057
0.80 0.049 0.0062
1.00 0.052 0.0066

\v₀ (μmol/min/mL) = (ΔA₄₁₀/min) / (ε × L) ; assuming ε=8.8 and L=1.*

Plot the data from Table 1 as velocity (v₀) against substrate concentration ([S]) to obtain a hyperbolic Michaelis-Menten curve. A linear transformation using a Lineweaver-Burk (double-reciprocal) plot can be used to calculate Kₘ and Vₘₐₓ accurately.

Advanced Applications in Research

The LTA4H enzyme is a fascinating target in inflammation research due to its dual catalytic activities [2]. The following diagram summarizes its role and the strategic use of substrates and modulators like 4MDM.

G LTA4H LTA4H Enzyme EH Epoxide Hydrolase Activity LTA4H->EH AP Aminopeptidase Activity LTA4H->AP LTB4 LTB4 (Pro-inflammatory) EH->LTB4 PGP PGP Cleavage (Anti-inflammatory) AP->PGP Mod Modulator (e.g., 4MDM) Mod->EH No Effect Mod->AP Modulates

The modulator 4MDM exhibits a complex, substrate-dependent effect on LTA4H, selectively augmenting its aminopeptidase activity without affecting its epoxide hydrolase function [2].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No absorbance change Enzyme inactive; incorrect buffer/pH; substrate degradation. Check enzyme activity with a known substrate. Verify buffer pH and substrate integrity.
Non-linear kinetics Enzyme instability; substrate depletion; product inhibition. Shorten measurement time, increase substrate concentration, use fresh enzyme dilutions.
High background absorbance Contaminated substrate or buffer; particulate matter. Centrifuge substrate solution; prepare fresh buffer; filter solutions.
Poor signal-to-noise ratio Enzyme concentration too low; pathlength error. Increase enzyme amount; ensure cuvette is properly positioned and clean.

References

AC-Ala-Pro-Ala-pNA biochemical research protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of AC-Ala-Pro-Ala-pNA

The table below summarizes the key identifying information and physical properties for this compound.

Property Details
CAS Number 61596-39-2 [1]
Synonyms N-Acetyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide; n-acetyl-l-ala-pro-ala-p-nitroanilide [1]
Chemical Formula C19H25N5O6 [1]
Molecular Weight 419.432 g/mol [1]
Boiling Point 823.9 ± 65.0 °C (at 760 mmHg) [1]

General Application as a Protease Substrate

Although direct protocols for this compound are unavailable, it belongs to a class of chromogenic p-nitroanilide (pNA) substrates. These compounds are widely used to measure protease enzyme activity [2] [3].

  • Basic Principle: The peptide sequence (e.g., Ala-Pro-Ala) is recognized and cleaved by a specific protease. This cleavage releases the p-nitroaniline (pNA) group, which is yellow. The rate of color formation, measured by absorbance at 410 nm, is directly proportional to enzyme activity [4] [2] [3].
  • Handling and Storage: Suppliers recommend storing similar pNA substrates at -20°C [3]. They are often soluble in solvents like DMF or DMSO before being diluted into an aqueous assay buffer [2].

The following diagram illustrates the general workflow for using a pNA substrate in an enzyme assay.

Start Prepare pNA Substrate (Dissolve in DMSO/DMF) A Mix with Enzyme Solution in Appropriate Buffer Start->A B Incubate at Assay Temperature A->B C Cleavage by Protease B->C D Release of p-Nitroaniline (pNA) C->D E Measure Absorbance at 410 nm D->E End Calculate Enzyme Activity Based on Rate of Color Change E->End

Example Protocol for a Related pNA Substrate

Since a direct protocol for this compound is not found, the following is a generalized protocol based on how a similar substrate, Suc-Ala-Ala-Pro-Phe-pNA, is used to assay for the enzyme chymotrypsin [4] [3]. You can use this as a starting point and may need to optimize conditions (like substrate concentration and buffer) for your specific enzyme and this compound.

Step Details Notes
1. Reagent Preparation Prepare a 0.1 M phosphate buffer, pH 8.0. Dissolve this compound in DMSO to a stock concentration of 6 mg/mL. Dilute the enzyme of interest in the same cold buffer. The stock substrate solution can be aliquoted and stored at -20°C.

| 2. Assay Setup | In a 1 mL cuvette, add:

  • 810-990 µL of phosphate buffer
  • 0-180 µL of substrate stock
  • 10 µL of diluted enzyme solution (e.g., 0.1 mg/mL). | The final substrate concentration will typically be varied to determine kinetic parameters (KM and kcat). | | 3. Measurement | Mix quickly and immediately start measuring the increase in absorbance at 410 nm for the first 30-60 seconds. | The initial linear rate of absorbance increase is used for calculations. | | 4. Data Analysis | Enzyme activity is calculated using the extinction coefficient of p-nitroaniline. KM and kcat values are calculated by plotting substrate concentration versus the initial rate. | Software like EnzFitter can be used for kinetic analysis [4]. |

References

AC-Ala-Pro-Ala-pNA solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview & Solubility Data

The search results do not contain specific data for AC-Ala-Pro-Ala-pNA, but they do provide information on a very similar compound, AC-ALA-ALA-PRO-ALA-PNA, as well as other members of the peptide-pNA family [1]. This data can serve as a useful reference point.

The table below summarizes the available information for these related compounds:

Compound Name CAS Number Reported Solubility Storage Condition Molecular Weight
AC-ALA-ALA-PRO-ALA-PNA [1] 96699-74-0 DMF: 25 mg/mL, clear, light yellow [1] -15°C [1] 490.51 [1]
Suc-Ala-Ala-Pro-Phe-pNA [2] 70967-97-4 DMF: 25 mg/mL, clear, light yellow [2] −20°C [3] [2] 624.642 [2]
Suc-Ala-Ala-Pro-Leu-pNA [4] 70968-04-6 Information missing 20°C [4] 590.625 [4]

A key insight from this data is that Dimethylformamide (DMF) is a common solvent used for dissolving these chromogenic peptide substrates [2] [1].

Troubleshooting Guide: Solubility Issues

Here is a guide structured in a question-and-answer format to address potential solubility problems.

Q1: What can I do if the compound does not dissolve in my aqueous buffer?

This is the most common issue. These peptide-p-nitroanilide substrates are often not readily soluble in pure aqueous solutions.

  • Recommended Solvent: Use DMF. The primary recommendation, based on the data for related compounds, is to first dissolve the substrate in a small volume of high-quality DMF to create a concentrated stock solution (e.g., 25-50 mg/mL) [2] [1].
  • Procedure:
    • Dissolve the compound in a minimal amount of DMF to create a concentrated stock solution.
    • Once fully dissolved, this stock solution can be diluted with your aqueous assay buffer to the desired working concentration. A final DMF concentration of 1-5% is usually well-tolerated in enzymatic assays.
  • Alternative Solvents: If DMF is unsuitable for your assay, you can test other water-miscible organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. However, always verify that the solvent does not inhibit your enzyme.
Q2: The solution is cloudy, or precipitate forms after dilution. How can I fix this?

This indicates that the compound is falling out of solution, often due to the solvent composition or temperature.

  • Increase Organic Solvent Content: Slightly increase the percentage of DMF (or DMSO) in your final assay buffer.
  • Check Storage and Handling: Ensure the compound is stored as recommended at -15°C to -20°C and protected from moisture [3] [1]. Repeated freeze-thaw cycles of stock solutions can lead to precipitation. It is best to prepare single-use aliquots.
  • Sonication: Briefly sonicate the solution in a water bath sonicator. This can help to dissolve any small aggregates and create a clear, homogeneous solution.
Q3: How can I verify that my stock solution is prepared correctly?

A properly prepared stock solution is critical for obtaining accurate kinetic data.

  • Visual Inspection: The solution should be clear and light yellow in color, as noted in the solubility data [2] [1]. Any cloudiness or particulate matter indicates incomplete dissolution.
  • Spectrophotometric Verification: Confirm the concentration of your stock solution by measuring its absorbance. Dilute a small sample appropriately and measure the absorbance at the wavelength specific for the p-nitroaniline (pNA) chromophore (typically around 310-320 nm). Use the molar extinction coefficient of free pNA (e.g., ε ~ 10,000 M⁻¹cm⁻¹ at 316 nm) for calculation.

Experimental Workflow for Solubilization

The following diagram outlines the logical steps for dissolving and using these compounds in an experiment, based on the troubleshooting guide above.

solubility_workflow Start Start: Prepare Peptide-pNA Substrate Step1 Weigh Compound Start->Step1 Step2 Add Minimal DMF Step1->Step2 Step3 Vortex/Sonicate until clear Step2->Step3 Check1 Solution Clear and Yellow? Step3->Check1 Check1->Step2 No Step4 Proceed to Dilute with Assay Buffer Check1->Step4 Yes Check2 Precipitate Forms After Dilution? Step4->Check2 Step5 Slightly Increase DMF Percentage Check2->Step5 Yes Step6 Verify Concentration Spectrophotometrically Check2->Step6 No Step5->Step6 Success Ready for Assay Step6->Success

Frequently Asked Questions (FAQs)

Q: What is the typical working concentration range for these substrates in enzymatic assays? A: The working concentration is experiment-dependent, particularly on the enzyme's Km. A good starting point is to use concentrations around or above the Km value. For Suc-AAPF-pNA, a known Km is 1.7 mM [2]. You may need to perform a concentration series to determine the optimal conditions for your specific assay.

Q: The absorbance for my substrate solution seems low. What could be the cause? A: This could be due to:

  • Incomplete Dissolution: The compound may not be fully in solution.
  • Hydrolysis: If the stock solution is old or stored improperly, the p-nitroaniline group might have been cleaved, leading to a color change and inaccurate concentration readings. Always prepare fresh stock solutions for critical experiments.

Q: Are there any specific handling or safety precautions? A: While specific toxicity data may vary by compound, it is good general practice to handle all chemicals with care. Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses [3] [2].

Key Recommendations

To summarize, for addressing solubility issues with this compound:

  • Primary Solvent: Use DMF to create a concentrated stock solution [2] [1].
  • Storage: Store the compound and its solutions at -15°C to -20°C [3] [1].
  • Verification: Ensure the stock solution is clear and light yellow, and verify its concentration spectrophotometrically before use.

References

AC-Ala-Pro-Ala-pNA storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Guidelines

Based on the search results, here is a summary of the available information:

Compound Name CAS Number Recommended Storage Molecular Weight Supplier / Source
AC-Ala-Pro-Ala-pNA [1] 61596-39-2 Information Not Provided 419.432 INNOPHARMCHEM (China)
AC-ALA-ALA-PRO-ALA-PNA [2] 96699-74-0 -15°C 490.51 Multiple suppliers (e.g., GL Biochem, Hanhong)
Suc-Ala-Ala-Pro-Phe-pNA [3] 70967-97-4 -20°C 624.642 Chemsrc

For the related compound Suc-Ala-Ala-Pro-Phe-pNA, a solubility of 25 mg/mL in DMF is reported, and it should be stored at -20°C [3]. While this is not your specific compound, it demonstrates that similar peptide-p-nitroanilide substrates are often hygroscopic and require storage in a freezer, preferably in a desiccator.

Experimental Protocol: Assessing Substrate Stability and Activity

Due to the lack of direct stability data, you can establish an in-house experimental protocol to monitor the quality of your this compound. The following workflow outlines a general approach for assessing the stability and functional activity of a chromogenic substrate over time.

Start Start: Prepare Substrate Sample A Visual Inspection (Check for color change or precipitation) Start->A B Solubility Test (Dissolve in assay buffer) A->B No change F Conclusion: Substrate Degraded A->F Visible change C Functional Assay (Mix with target enzyme) Measure absorbance at 405 nm B->C Dissolves clearly B->F Fails to dissolve D Data Analysis (Compare reaction rate vs. fresh substrate) C->D E Conclusion: Substrate Stable D->E Rate is comparable D->F Rate is significantly lower

Procedure Details:

  • Sample Preparation: Aliquot your this compound stock and subject it to different storage conditions you wish to test (e.g., -20°C, 4°C, room temperature, with or without desiccant).
  • Visual Inspection: Periodically check the physical appearance of the aliquots. Note any changes in color or the formation of precipitate.
  • Solubility Test: Attempt to dissolve the aged samples in the buffer you use for your assays. A failure to dissolve clearly indicates potential degradation or moisture uptake.
  • Functional Assay: This is the most critical test. Use a well-characterized, active preparation of your target enzyme (e.g., Proteinase K or another specific protease).
    • Prepare a reaction mixture containing the enzyme and your stored substrate sample.
    • As the enzyme cleaves the substrate, it releases p-nitroaniline (pNA), which can be measured by its absorbance at 405 nm.
    • Use a fresh, high-purity aliquot of the substrate as a positive control.
  • Data Analysis: Compare the rate of increase in absorbance (ΔA/min) between the stored sample and the fresh control. A significant decrease in the reaction rate indicates that the stored substrate has degraded and is no longer functionally optimal [4].

FAQs and Troubleshooting

Q1: What is the typical shelf life of this compound? A1: The search results do not provide a specific shelf life. For chemically stable but labile compounds, recommended practice is to use it within 6-12 months when stored properly at -15°C to -20°C. Always assess functionality with a positive control before critical experiments.

Q2: The substrate does not dissolve properly in my assay buffer. What should I do? A2:

  • Confirm storage conditions: Ensure the substrate has been protected from moisture.
  • Use a co-solvent: First, dissolve a small amount of the substrate in a high-quality Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 25-50 mg/mL), then dilute it into your aqueous assay buffer [3].

Q3: I observe a high background signal (high absorbance at 405 nm) before adding the enzyme. What does this mean? A3: A high background suggests that the substrate has already undergone preliminary hydrolysis, releasing free p-nitroaniline. This is a strong indicator of degradation, potentially due to exposure to moisture, light, or elevated temperatures. Using this batch will lead to inaccurate results.

Q4: How can I verify that a problem in my assay is due to the substrate and not the enzyme? A4: Run a control experiment using a fresh or different lot of substrate. If the assay works with the new substrate, the original one is likely the issue. Alternatively, if available, test your enzyme with a different, validated substrate to confirm its activity.

Key Recommendations

  • Prioritize Cold Storage: Given that closely related compounds require storage at -15°C or -20°C, this is a prudent starting point for this compound.
  • Prevent Moisture: Store the product in a desiccator in the freezer to maintain stability.
  • Validate Functionality: Establish a baseline activity for new batches and periodically test stored aliquots using the functional assay described above.

References

Technical Support Center: pNA-Based Protease Assays

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the typical storage conditions and shelf life for pNA substrates?

Proper storage is critical for maintaining substrate integrity and ensuring reproducible assay results.

Substrate Recommended Storage Temperature Physical Form Solubility
Suc-Ala-Ala-Pro-Phe-pNA [1] ≤ -20°C Powder 25 mg/mL in DMF
Suc-Ala-Ala-Pro-Leu-pNA [2] ≤ -20°C Slightly yellow or off-white powder Information missing
AC-Ala-Ala-Pro-Ala-pNA [3] -15°C Information missing Information missing
Suc-Ala-Ala-Ala-pNA [4] Information missing Information missing Information missing
  • Key Troubleshooting Tips:
    • Always aliquot: Avoid repeated freeze-thaw cycles by dissolving the substrate powder into single-use aliquots.
    • Solvent choice: DMF is a common solvent for these compounds. Ensure the solvent does not inhibit your enzyme.
    • Monitor for degradation: A visible change in color to a deeper yellow may indicate degradation of the pNA moiety.

FAQ 2: How do I determine the appropriate substrate concentration for my kinetic assays?

Using a substrate concentration near or above the Km value is essential for accurate activity measurements. The table below provides reference data for related substrates.

Substrate Target Enzyme(s) Reported Km Value Assay Context
Suc-Ala-Ala-Pro-Phe-pNA [1] Cathepsin G 1.7 mM Measurement in human neutrophils
Arg-pNA [5] Aminopeptidase B (APB-AN) 0.61 mM Characterization of recombinant enzyme
  • Experimental Protocol: Determining Km for Your System The values above are for reference. To optimize your assay with AC-Ala-Pro-Ala-pNA, you should determine the Km under your specific conditions.
    • Prepare Substrate Dilutions: Create a series of substrate concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM).
    • Run the Assay: Add a fixed amount of enzyme to each substrate concentration and record the initial velocity (the change in absorbance at 405 nm per minute).
    • Analyze Data: Plot the initial velocity (V) against substrate concentration ([S]). The Km is the substrate concentration at which the reaction velocity is half of Vmax. You can use nonlinear regression to fit the data to the Michaelis-Menten equation.

FAQ 3: My assay shows no signal or a very weak signal. What could be wrong?

This is a common issue that can be systematically investigated.

  • 1. Check Substrate Solubility and Stability:
    • Issue: The substrate may not be fully dissolved or may have degraded.
    • Solution: Confirm you are using the correct solvent (like DMF) and that the substrate was stored properly. Visually inspect the solution.
  • 2. Verify Enzyme Activity:
    • Issue: The enzyme may be inactive due to incorrect storage, overly harsh buffer conditions, or the presence of inhibitors.
    • Solution: Test your enzyme with a known, positive-control substrate if available.
  • 3. Confirm Spectrophotometer Settings:
    • Issue: Incorrect wavelength or path length.
    • Solution: Ensure you are measuring absorbance at 405 nm, the characteristic wavelength for released p-nitroaniline. Use a quartz cuvette for UV light if required by your instrument.
  • 4. Optimize Buffer and Physical Conditions:
    • Issue: The pH, temperature, or ionic composition of the buffer is suboptimal for your specific enzyme.
    • Solution: Consult the literature for your enzyme's ideal conditions. The search results show that for some enzymes, metal ions like Co²⁺ can activate them, while Cu²⁺ or Fe²⁺ can inhibit them [5].

FAQ 4: How can I use this substrate to screen for inhibitors?

pNA substrates are excellent for high-throughput inhibitor screening.

  • Establish Baseline: First, optimize and run your enzyme assay with the substrate to get a consistent control signal.
  • Add Inhibitor: Include the potential inhibitor in the reaction mixture.
  • Measure Inhibition: A decrease in the rate of yellow color development (reduction in absorbance change per minute) indicates inhibition.
  • Calculate IC₅₀: Test a range of inhibitor concentrations to determine the concentration that inhibits 50% of the enzyme activity.

Experimental Workflow for Assay Optimization

The following diagram outlines a logical troubleshooting workflow to methodically resolve issues with your pNA-based assay.

Start No or Weak Assay Signal Step1 Confirm Substrate Integrity - Check storage temp (-20°C) - Use correct solvent (e.g., DMF) - No abnormal color Start->Step1 Step1->Start Substrate Degraded Step2 Verify Instrument Setup - Wavelength: 405 nm - Cvette is clean & correct type Step1->Step2 Substrate OK Step2->Start Incorrect Settings Step3 Check Enzyme Activity - Test with positive control - Confirm protein concentration Step2->Step3 Instrument OK Step3->Start Low Enzyme Activity Step4 Optimize Assay Conditions - Titrate substrate concentration - Adjust pH & temperature - Test effect of metal ions Step3->Step4 Enzyme Active Success Robust and Reproducible Assay Step4->Success

Key Limitations and Next Steps

  • Consulting Primary Literature: Search for papers that specifically use this compound or study your target enzyme.
  • Empirical Testing: Use the tables and workflows above as a starting point for your own experiments, particularly to determine the precise Km, optimal pH, and temperature for your system.
  • Supplier Documentation: Always check the certificate of analysis (CoA) and safety data sheet (SDS) that come with your specific product lot for crucial information [2].

References

troubleshooting low absorbance in enzyme assays

Author: Smolecule Technical Support Team. Date: February 2026

A General Guide to Low Absorbance

Low absorbance usually means less product is being formed than expected. This can stem from issues with the enzyme, substrates, reaction conditions, or the detection method itself [1].

Possible Cause Description Troubleshooting Action
Suboptimal Enzyme Concentration Enzyme level too low to generate detectable product [2]. Titrate enzyme concentration; include a positive control.
Substrate Depletion or Inhibition Substrate concentration is too low, gets used up, or inhibits the enzyme [1]. Use saturating substrate levels; check for substrate inhibition.
Suboptimal Reaction Conditions pH, temperature, or buffer composition are not ideal for enzyme activity [3]. Check literature for optimal conditions; perform pH/temperature curves.
Presence of Inhibitors Contaminants in sample or buffers interfere with the enzyme [4]. Dialyze samples; use high-purity reagents; run controls with inhibitor.
Improper Assay Setup or Detection Errors in wavelength, timing, or instrument settings [4]. Verify correct wavelength; ensure instrument is calibrated and functioning.
Enzyme Instability Enzyme loses activity during storage or handling [3]. Use fresh aliquots; check storage conditions; add stabilizing agents.

Troubleshooting Common Specific Assays

Bradford Protein Assay

The Bradford assay is common for protein quantification, and low absorbance directly indicates low perceived protein concentration [4].

  • Cause: Protein Size Too Small - The dye may not bind efficiently to small peptides (<3-5 kDa).
    • Solution: Use an alternative assay like BCA for low molecular weight proteins [4].
  • Cause: Interfering Substances - Common buffer components like detergents can prevent dye binding.
    • Solution: Dilute your sample to minimize interference, or dialyze it into a compatible buffer. Always prepare standards in the same buffer as your samples [4].
  • Cause: Incorrect Reagent Handling - The assay is sensitive to reagent state and temperature.
    • Solution: Use fresh, room-temperature reagents and ensure standard dilutions are accurate [4].
ELISA

In a sandwich ELISA, low signal can occur at multiple steps [5].

  • Cause: Inefficient Antibody Binding - The capture or detection antibodies may be at a suboptimal concentration.
    • Solution: Systematically optimize the concentrations of all antibodies and the enzyme conjugate using a checkerboard titration [5].
  • Cause: Suboptimal Conjugate or Substrate - The enzyme-linked conjugate may be too dilute, or the substrate is not sensitive enough.
    • Solution: Titrate the conjugate and select a more sensitive substrate (e.g., chemiluminescent) for low-abundance targets [5].

Advanced Technique: Preconcentration for Low-Abundance Enzymes

For very dilute enzymes, a powerful approach is to increase the local concentration of both the enzyme and substrate before the assay. Research shows that using a micro/nanofluidic preconcentration chip can enhance reaction rates and sensitivity dramatically [2].

  • Principle: The device uses an ion-selective membrane to trap and concentrate charged biomolecules from a larger volume into a tiny, picoliter-scale zone [2].
  • Benefit: This method can reduce reaction times from hours to minutes and improve detection sensitivity by up to 100-fold for enzymes like trypsin [2].

The workflow can be summarized as follows:

Enzyme Preconcentration Workflow Start Start: Low-Abundance Enzyme Sample Step1 Load Sample into Microfluidic Chip Start->Step1 Step2 Apply Electric Field for Preconcentration Step1->Step2 Step3 Introduce Substrate into Reaction Zone Step2->Step3 Step4 Incubate & Monitor Reaction Rate Step3->Step4 Result Result: Enhanced Signal & Sensitivity Step4->Result

Experimental Protocol: Checkerboard Titration for ELISA Optimization

This protocol is essential for optimizing sandwich ELISAs, helping to find the best balance between signal and background [5].

  • Prepare Capture Antibody Dilutions: Coat the microplate with a range of concentrations (e.g., 1-15 µg/mL) of the capture antibody in a coating buffer. Incubate overnight at 4°C or for 2 hours at room temperature [5].
  • Block the Plate: Aspirate the coating solution and block the plate with an appropriate blocking buffer (e.g., 1-5% BSA in PBS) for 1-2 hours at room temperature [5].
  • Prepare the Antigen and Detection Antibody:
    • Prepare a dilution series of your antigen (e.g., a standard curve).
    • Prepare a range of concentrations for the detection antibody (e.g., 0.5-10 µg/mL) in your standard diluent [5].
  • Set Up the Titration Plate: After washing the blocked plate, add the antigen dilutions along one axis (e.g., rows) and the detection antibody dilutions along the other axis (e.g., columns). This creates a grid where each well tests a unique combination [5].
  • Complete the Assay: Incubate, wash, and then add the enzyme-conjugated secondary antibody (if needed) at its optimized concentration. Finally, add substrate and measure the absorbance [5].
  • Analyze Results: Identify the combination of antibody concentrations that gives the strongest specific signal with the lowest background.

The logical relationship of this optimization process is mapped out below:

Proactive Practices for Prevention

  • Control Experiments are Key: Always run a positive control (an enzyme known to be active) and a negative control (no enzyme) with every assay to confirm it is working correctly [1].
  • Validate Your Instrument: Regularly perform wavelength accuracy and photometric accuracy checks on your spectrophotometer or plate reader.
  • Understand Your Enzyme: Consult the scientific literature for known properties, cofactors, inhibitors, and optimal storage conditions for your specific enzyme [3].

References

AC-Ala-Pro-Ala-pNA buffer compatibility

Author: Smolecule Technical Support Team. Date: February 2026

Ac-Ala-Pro-Ala-pNA Technical Data

Here is a summary of the key physicochemical properties for this compound, which can serve as a foundation for your experiments [1].

Property Value / Description
CAS Number 61596-39-2 [1]
Synonyms N-Acetyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide; n-acetyl-l-ala-pro-ala-p-nitroanilide [1]
Molecular Weight 419.432 g/mol [1]
Melting Point Not Available [1]
Boiling Point 823.9 ± 65.0 °C (at 760 mmHg) [1]
Density 1.3 ± 0.1 g/cm³ [1]
Stability Information not provided in search results
Water Solubility Information not provided in search results

Guidance for Determining Buffer Compatibility

Since explicit buffer compatibility data is unavailable, here is a general experimental workflow you can adapt to test this compound in your specific buffer systems.

Start Start Compatibility Test Prep Prepare Buffer Solutions (pH 4, 7, 9, etc.) Start->Prep Substrate Add this compound Prep->Substrate Incubate Incubate at Target Temperature Substrate->Incubate Monitor Monitor Spectrophotometrically (Observe at 405 nm) Incubate->Monitor Analyze Analyze for Precipitate or Unusual Spectral Shifts Monitor->Analyze Result Determine Stability (No change = Compatible) Analyze->Result

Key Parameters to Monitor:

  • Physical Stability: Check for any cloudiness or precipitate formation in the buffer solution over time [1].
  • Chemical Stability: Monitor the solution spectrophotometrically. A spontaneous increase in absorbance at ~405 nm (the wavelength where released p-nitroaniline is measured) in the absence of enzyme would indicate auto-hydrolysis and buffer incompatibility [2].

Suggested FAQs and Troubleshooting Guide

Based on common experimental challenges with peptide-pNA substrates, here are some FAQs you can include in your support center.

Question & Issue Possible Cause & Solution

| Q: The substrate shows low solubility in my assay buffer. Issue: The solution is cloudy, or absorbance readings are unstable. |

  • Cause: The peptide substrate may have limited solubility in aqueous buffers.
  • Solution: First, dissolve the compound in a small volume of a high-quality DMSO stock solution (e.g., 50-100 mM) before diluting into the assay buffer. Ensure the final DMSO concentration is low enough not to inhibit your enzyme (typically <1-5%).
| | Q: I see high background signal without enzyme. Issue: Absorbance at 405 nm increases immediately after adding substrate to buffer. |
  • Cause 1: The substrate may be chemically unstable in your buffer conditions (e.g., pH is too high or low).
  • Solution: Check the chemical stability using the workflow above. Adjust buffer pH if possible.
  • Cause 2: The substrate or buffer might be contaminated.
  • Solution: Prepare fresh buffer and substrate stock solutions.
| | Q: The enzymatic reaction signal is weak or absent. Issue: Little to no increase in absorbance over time after adding enzyme. |
  • Cause 1: The enzyme is not active under the chosen conditions, or this compound is not a good substrate.
  • Solution: Validate enzyme activity with a known, positive control substrate.
  • Cause 2: The final substrate concentration is below the KM (Michaelis constant).
  • Solution: Increase the substrate concentration, performing a kinetic experiment to determine the optimal range.
|

References

Chemical Identity & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information and physical properties for AC-Ala-Pro-Ala-pNA based on the available data [1] [2]:

Property Details
CAS Number 61596-39-2 [1] [2]
Synonyms N-Acetyl-L-ala-pro-ala-p-nitroanilide; Ac-APA-pNA [1] [2]
Molecular Formula C19H25N5O6 [1] [2]
Molecular Weight 419.43 g/mol [1] [2]

Note on Physical/Chemical Data: While some properties like boiling point (823.9±65.0 °C) and density (1.3±0.1 g/cm³) are listed [1], critical information for safe handling—such as melting point, stability, and solubility—is not provided in the search results.

Handling Precautions & Safety Information

Comprehensive hazard classification and specific exposure limits for this compound are not available in the search results. The following guidance is based on general prudent practices and safety data for a structurally similar compound, Suc-Ala-Ala-Pro-Lys-pNA [3].

General Handling & Storage
  • Ventilation: Always handle the compound in a well-ventilated place. For powdered forms, use local exhaust ventilation to prevent aerosol formation [3].
  • Personal Protective Equipment (PPE) [3]:
    • Eye/Face Protection: Wear tightly fitting safety goggles.
    • Skin Protection: Wear fire-resistant, impervious clothing and chemical impermeable gloves. Wash hands thoroughly after handling.
    • Respiratory Protection: If exposure limits are unknown or dust is generated, using a full-face respirator is advisable.
  • General Precautions: Avoid contact with skin, eyes, and clothing. Avoid creating dust and prevent ignition from electrostatic discharge [3].
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep separated from foodstuffs and incompatible materials [3].
First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention [3].
  • Skin Contact: Remove contaminated clothing immediately and wash the skin with plenty of soap and water. Consult a doctor [3].
  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor [3].
  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention [3].
Firefighting & Spill Response
  • Extinguishing Media: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam [3].
  • Spill Management [3]:
    • Personnel Precautions: Use personal protective equipment, ensure adequate ventilation, and remove all ignition sources.
    • Containment: Prevent the material from entering drains or the environment.
    • Clean-up: Collect the spilled material carefully and place it in suitable, closed containers for disposal. Use spark-proof tools.

Experimental Handling Workflow

The diagram below outlines a general handling procedure based on standard laboratory safety practices.

Start Start Handling Procedure Prep Preparation - Review all available SDS data. - Plan the experiment. - Identify emergency equipment. Start->Prep PPE Don Personal Protective Equipment (PPE) - Safety goggles - Impervious gloves - Lab coat Prep->PPE Setup Setup Workspace - Work in a fume hood. - Use spark-proof tools. - Clean the area. PPE->Setup Weigh Weigh Compound - Minimize dust generation. - Avoid electrostatic discharge. Setup->Weigh Use Proceed with Experimental Use Weigh->Use Clean Post-Experiment - Clean all equipment. - Dispose of waste properly. - Wash hands thoroughly. Use->Clean

Frequently Asked Questions

Where can I buy this compound?

The search results indicate that companies like INNOPHARMCHEM in China offer this compound for bulk supply and contract manufacturing [1]. Other suppliers such as Parchem also list it [2].

The search results lack a full SDS for my compound. What should I do?

This is a common issue for research chemicals.

  • Use the Best Available Analogy: The SDS for Suc-Ala-Ala-Pro-Lys-pNA (CAS 108929-39-1) [3] provides a strong template, as it is a very similar peptide-pNA conjugate.
  • Apply General Principles: Treat the compound with the caution appropriate for fine chemicals and pharmaceutical intermediates of unknown toxicity.
  • Contact the Supplier: Always request the most recent Safety Data Sheet directly from your supplier, as they are obligated to provide it.
What is this compound typically used for?

While the specific use for this compound is not stated, a very similar compound, AC-ALA-ALA-PRO-ALA-PNA, is explicitly described as a substrate for measuring the activity of peptidases and proteases in assays like ELISA [4]. This strongly suggests this compound is also a specialized enzyme substrate used in biochemical research and drug development.

References

AC-Ala-Pro-Ala-pNA stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Properties

The table below consolidates the core data for your specified compound, Ac-Ala-Pro-Ala-pNA.

Property Detail
CAS Number 61596-39-2 [1] [2]
Synonym N-Acetyl-L-ala-pro-ala-p-nitroanilide [1] [2]
Molecular Formula C19H25N5O6 [2]
Molecular Weight 419.43 g/mol [1] [2]
Appearance Information not available in search results
Storage Condition Information not available in search results

Suggested Preparation and Workflow

Since explicit protocols for this compound are unavailable, the following workflow is based on standard laboratory practices for similar peptide-pNA substrates. You should validate and optimize these steps in your specific experimental context.

Start Start Stock Solution Preparation Step1 1. Calculate Mass Use molecular weight (419.43 g/mol) and desired final concentration/volume Start->Step1 Step2 2. Weigh Compound Use an analytical balance Step1->Step2 Step3 3. Select Solvent Commonly DMSO for pNA substrates Step2->Step3 Step4 4. Dissolve Compound Add solvent to powder, vortex, and sonicate until solution is clear Step3->Step4 Step5 5. Aliquot and Label Aliquot into small, single-use tubes to avoid freeze-thaw cycles Step4->Step5 Step6 6. Store Appropriately Store at -20°C or lower, protected from light Step5->Step6

Frequently Asked Questions

Given the lack of specific data, here are common issues researchers face when working with pNA substrates, along with general troubleshooting advice.

  • Q1: The substrate won't dissolve properly in my solvent. What should I do?

    • A: Ensure you are using a high-quality DMSO. Gentle warming in a water bath (e.g., at 30-37°C) can help, but avoid high temperatures that may degrade the compound. Sonication for a few minutes can also aid dissolution. If problems persist, the compound or a portion of it may be insoluble.
  • Q2: My stock solution appears cloudy, or I see precipitate after thawing.

    • A: This indicates the compound has come out of solution. Gently warm the solution and vortex it to re-dissolve the substrate. If a precipitate remains, it may be necessary to centrifuge the solution briefly and use the supernatant.
  • Q3: I'm getting unexpectedly low absorbance readings during my assay.

    • A:
      • Verify Stock Concentration: Confirm the accuracy of your weighing and dilution calculations.
      • Check for Decomposition: Over time or with improper storage, the pNA group can degrade. Compare the absorbance of your stock solution against a fresh standard, if available.
      • Confirm Assay Conditions: Ensure the pH, temperature, and enzyme concentration in your assay are optimal for activity.

References

enzyme inhibition studies with AC-Ala-Pro-Ala-pNA

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Enzyme Inhibition Assays

A solid understanding of inhibition mechanisms is key to troubleshooting. The table below summarizes the main types of reversible enzyme inhibition [1].

Mechanism Description Effect on Km and Vmax
Competitive Inhibition Inhibitor competes with the substrate for binding at the enzyme's active site [1]. Km increases; Vmax unchanged [1].
Non-Competitive Inhibition Inhibitor binds to a site other than the active site, rendering the enzyme-substrate complex non-functional [1]. Km unchanged; Vmax decreases [1].
Uncompetitive Inhibition Inhibitor binds only to the enzyme-substrate complex [1]. Km and Vmax both decrease [1].

The following workflow outlines the key stages of conducting a robust inhibition study, from planning to data analysis.

cluster_plan Planning Phase cluster_prep Preparation Phase cluster_execute Execution Phase cluster_analyze Analysis Phase Start Start: Inhibition Assay Plan Experimental Design Start->Plan Condition Define Reaction Conditions (pH, Temperature, Buffer) Plan->Condition Controls Plan Controls (No enzyme, no inhibitor) Plan->Controls Conc Set Concentration Ranges (Enzyme, Substrate, Inhibitor) Plan->Conc Prep Reagent Preparation ActiveEnzyme Verify Active Enzyme Concentration Prep->ActiveEnzyme Stock Accurately Prepare Stock Solutions Prep->Stock Execute Assay Execution InitialRate Measure Initial Reaction Rates (Velocity) Execute->InitialRate Analyze Data Analysis Model Fit Data to Appropriate Model (e.g., Morrison) Analyze->Model Condition->Prep Controls->Prep Conc->Prep ActiveEnzyme->Execute Stock->Execute Replicate Perform Technical Replicates InitialRate->Replicate Replicate->Analyze Params Determine Inhibition Parameters (Ki) Model->Params

Standard Operating Procedure for Inhibition Assays

This protocol outlines the general steps for a reliable enzyme inhibition study, which you can adapt for your specific substrate [2].

  • Experimental Design

    • Define the System: Choose your catalytic reaction and establish optimal conditions (pH, temperature, buffer). A positive control (a known inhibitor of your enzyme) and a negative control (no inhibitor) are essential [2].
    • Determine Concentrations: Use a well-characterized, active enzyme preparation. The fraction of active enzyme is critical for accurate results, especially with tight-binding inhibitors. Use substrate concentrations around its Km value to best detect competitive inhibition [2].
  • Reagent Preparation

    • Prepare fresh stock solutions of the substrate (AC-Ala-Pro-Ala-pNA) and inhibitor in appropriate solvents (e.g., DMSO or water). Record all solvent concentrations to account for potential effects.
    • Prepare all necessary buffers and enzyme working solutions.
  • Assay Execution

    • In a multi-well plate or cuvette, mix the buffer, enzyme, and inhibitor at various concentrations. Pre-incubate for a set time.
    • Initiate the reaction by adding the substrate this compound.
    • Immediately start monitoring the increase in absorbance at 405 nm (the wavelength where free p-nitroaniline, the product of the reaction, absorbs light) over time using a plate reader or spectrophotometer.
    • Perform all experiments in triplicate to ensure reproducibility.
  • Data Analysis

    • Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance-vs-time curve.
    • Plot the data using appropriate models. For tight-binding inhibitors, standard Michaelis-Menten plots can be misleading; use specialized equations like the Morrison equation for analysis [2].
    • Determine the inhibition constant (Ki) and identify the mechanism by analyzing how the data fits different inhibition models (e.g., Lineweaver-Burk plots).

Frequently Asked Questions

  • My reaction velocities are very low, even without an inhibitor. What could be wrong? First, verify the activity of your enzyme stock. Then, check that your substrate (this compound) is stable and has been prepared correctly. Ensure you are measuring absorbance at the correct wavelength (405 nm for pNA) and that your instrument is calibrated.

  • The data doesn't fit a simple Michaelis-Menten model well. What should I do? This is common in inhibition studies. Your inhibitor might be a "tight-binding" inhibitor, where the assumption that [Inhibitor] >> [Enzyme] is not valid. In this case, you must use more complex equations for analysis, such as the Morrison equation, to determine the Ki accurately [2].

  • How can I confirm the mechanism of inhibition? The mechanism is determined by how the inhibitor affects the Km and Vmax of the enzyme. Perform a series of experiments where you measure initial rates at several substrate concentrations for each of several inhibitor concentrations. Plotting this data on a Lineweaver-Burk (double-reciprocal) plot is a classic method to visually distinguish between competitive, non-competitive, and uncompetitive inhibition [1].

References

Comparative Analysis: Suc-AAPF-pNA vs. AC-ALA-ALA-PRO-ALA-PNA

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences between these two peptide p-nitroanilide substrates.

Feature Suc-AAPF-pNA AC-ALA-ALA-PRO-ALA-pNA
Full Chemical Name N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide [1] N-acetyl-Ala-Ala-Pro-Ala-p-nitroanilide [2]
CAS Number 70967-97-4 [1] [3] [4] 96699-74-0 [2]
Molecular Formula C₃₀H₃₆N₆O₉ [1] [3] C₂₂H₃₀N₆O₇ [2]
Molecular Weight 624.64 g/mol [1] [3] 490.51 g/mol [2]
Core Application Substrate for chymotrypsin-like activity [4] Information not specifically available in search results
Enzymatic Targets Chymotrypsin, Human Pancreatic Elastase 2, Cathepsin G, Chymase, Prostate-Specific Antigen (PA) [1] [4] Information not specifically available in search results
Key Residue (P1) Phenylalanine (Phe, F) [1] Alanine (Ala, A) [2]
Mechanism & Assay Use Standard substrate for peptidyl prolyl cis-trans isomerases (PPIases) [4] Information not specifically available in search results

Structural Basis for Functional Differences

The key difference lies in the amino acid residue preceding the cleavable p-nitroanilide bond (the P1 position). Suc-AAPF-pNA has a Phenylalanine (Phe) at the P1 position, which has a large, hydrophobic benzyl side chain. This structure makes it a specific substrate for enzymes that cleave after bulky, aromatic residues, such as chymotrypsin and related serine proteases [1] [4].

In contrast, AC-ALA-ALA-PRO-ALA-pNA has an Alanine (Ala) at the P1 position, which has a small, non-bulky methyl side chain [2]. This suggests it is designed for enzymes with a different specificity, such as leukocyte elastase or other proteases that prefer small, neutral amino acids at the P1 site. The different N-terminal capping groups (Succinyl vs. Acetyl) can also influence the substrate's solubility and binding affinity.

This relationship between structure and function can be visualized in the following diagram:

G P1_Residue P1 Amino Acid Residue Suc_AAPF Suc-AAPF-pNA P1 = Phenylalanine (Phe, F) P1_Residue->Suc_AAPF AC_AAPA AC-ALA-ALA-PRO-ALA-pNA P1 = Alanine (Ala, A) P1_Residue->AC_AAPA Target1 Primary Enzymatic Targets Suc_AAPF->Target1 Target2 Primary Enzymatic Targets AC_AAPA->Target2 Enzyme1 Chymotrypsin Cathepsin G Chymase Target1->Enzyme1 Enzyme2 Leukocyte Elastase (Predicted) Target2->Enzyme2

Experimental Protocols for Suc-AAPF-pNA

The search results provide practical information for working with Suc-AAPF-pNA, which can serve as a reference for developing assays for similar substrates.

Sample Preparation and Solubility

Suc-AAPF-pNA is typically prepared as a stock solution in DMSO due to its high solubility. A common working concentration is around 80 mg/mL (128.07 mM) [3]. For kinetic assays, this stock is diluted into the appropriate aqueous buffer.

Example Formulations for In Vivo Studies:

  • Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1]
  • Formulation 2: 10% DMSO + 90% (20% SBE-β-CD in Saline) [1]
Standard Kinetic Assay Workflow

A typical continuous spectrophotometric assay to measure enzyme activity using Suc-AAPF-pNA would follow these steps [1]:

G Start 1. Prepare Substrate Solution (Dilute Suc-AAPF-pNA stock in assay buffer) Step2 2. Pre-warm Solution (Incubate at assay temperature, e.g., 25°C or 37°C) Start->Step2 Step3 3. Establish Baseline (Measure absorbance at 405 nm for 1-2 minutes) Step2->Step3 Step4 4. Initiate Reaction (Add enzyme and mix rapidly) Step3->Step4 Step5 5. Monitor Reaction (Record increase in A₄₀₅ for 5-10 minutes) Step4->Step5 Step6 6. Calculate Activity (Use ΔA₄₀₅/min and εₚNA to determine reaction rate) Step5->Step6

Key Assay Parameters:

  • Wavelength: 405 nm to detect the release of p-nitroaniline (pNA) [3].
  • Kinetic Constant: The reported Michaelis constant (Kₘ) for Suc-AAPF-pNA is 1.7 mM [1].
  • Application Note: This substrate is particularly valuable for uncoupled, protease-free assays of peptidyl prolyl cis-trans isomerase (PPIase) activity, as the isomerization of the Ala-Pro peptide bond is the rate-limiting step for hydrolysis [4].

A Guide for Researchers

  • For Chymotrypsin-like Activity: Suc-AAPF-pNA is a well-characterized, commercially available standard. Its P1 Phe residue makes it ideal for probing enzymes with a specificity for large, hydrophobic amino acids [4].
  • For Leukocyte Elastase-like Activity: While not fully detailed in the search results, AC-ALA-ALA-PRO-ALA-pNA is structurally designed for enzymes that prefer small, aliphatic residues like Alanine at the P1 position. Researchers should consult specialized literature or supplier data sheets for confirmed kinetic parameters.
  • Assay Development: The protocols for Suc-AAPF-pNA provide an excellent template. The core principle of monitoring pNA release at 405 nm is universally applicable to all peptide-pNA substrates.

References

Model Substrate Comparison for LTA4H Aminopeptidase Activity

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the kinetic response of three pNA substrates to the modulator 4-methoxydiphenylmethane (4MDM) in the LTA4H enzyme system, as detailed in the study [1]. This illustrates how substrate specificity can vary dramatically even within the same enzyme.

Substrate Effect of 4MDM Modulator Apparent Mechanism & Notes
Arg-pNA Hyperbolic, predominantly specific inhibition Competitive inhibition; 4MDM and Arg-pNA cannot bind LTA4H simultaneously, likely due to the large Arg side chain.
Ala-pNA Hyperbolic, mixed predominantly catalytic activation Increased catalytic turnover (β > 1); 4MDM stabilizes the enzyme-modifier-substrate complex.
Pro-pNA Hyperbolic catalytic activation "Uncompetitive" activation where the equilibrium and catalytic constants are equal (α = β).

Experimental Workflow for Specificity Profiling

The study on LTA4H provides a robust methodological framework that can be adapted for profiling AC-Ala-Pro-Ala-pNA [1]. The core workflow involves kinetic assays to determine how an enzyme's activity towards a substrate changes under different conditions or in the presence of modulators.

To visualize this process, the following diagram outlines the key stages of the experimental workflow:

G cluster_main Experimental Workflow for Kinetic Profiling cluster_modulator Modulator Variation start Define System (Enzyme + Substrate) step1 Perform Kinetic Assay with Modulator start->step1 step2 Measure Initial Reaction Velocities (V₀) step1->step2 mod Escalating Concentrations of Modulator (e.g., 4MDM) step1->mod Includes step3 Analyze Data (Fit to Michaelis-Menten Model) step2->step3 end Determine Mechanism & Kinetic Parameters step3->end

Detailed Protocol Components
  • Enzyme Kinetics Assay: The core activity is measured by incubating the enzyme (e.g., LTA4H) with the target substrate (this compound and other pNA substrates) across a range of concentrations in the presence of escalating concentrations of a pharmacological modulator like 4MDM [1].
  • Data Collection: The initial reaction velocities (V₀) are measured, typically by monitoring the release of p-nitroaniline (pNA), which absorbs light at 405 nm [1].
  • Data Analysis: The resulting velocity vs. substrate concentration data is fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten, models for substrate inhibition or activation) to determine the mechanism of modulation and extract kinetic parameters [1].

References

validation of enzyme activity using AC-Ala-Pro-Ala-pNA

Author: Smolecule Technical Support Team. Date: February 2026

Identified Substrate Information

The table below summarizes the available details for AC-Ala-Pro-Ala-pNA from the search results.

Property Description
CAS Number 61596-39-2 [1]
Molecular Formula C₂₂H₃₀N₆O₇ [2]
Molecular Weight 490.51 g/mol [2]
Synonym N-Acetyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide [1]
Supplier INNOPHARMCHEM (China-based manufacturer) [1]

A Framework for Your Comparison Guide

To create a meaningful guide, you would typically need to generate and compile experimental data. The following workflow outlines the key stages in developing and validating an enzyme activity assay, which can serve as the structure for your guide [3] [4].

cluster_1 Phase 1: Assay Design & Optimization cluster_2 Phase 2: Assay Validation & Data Generation cluster_3 Phase 3: Guide Compilation Start Assay Development & Validation Workflow A1 Define Assay Objective Start->A1 A2 Select Substrate(s) & Concentrations A1->A2 A3 Optimize Buffer Conditions (pH, Ionic Strength) A2->A3 A4 Determine Linear Range for Time and Enzyme A3->A4 B1 Establish Key Validation Parameters A4->B1 B2 Perform Comparative Experiments B1->B2 B3 Collect Quantitative Data B2->B3 C1 Synthesize Data into Tables B3->C1 C2 Document Detailed Protocols C1->C2 C3 Formulate Objective Conclusions C2->C3

Phase 1: Assay Design and Optimization

This initial phase focuses on establishing robust and reproducible assay conditions [4].

  • Define Assay Objective: Clearly state the purpose, such as quantifying the activity of a specific protease like Proteinase K or a prolyl-specific enzyme in a biological sample.
  • Select Substrate(s): Choose this compound alongside its key alternatives (e.g., Suc-Ala-Ala-Pro-Phe-pNA) [5] [6]. Test a range of substrate concentrations to determine the Km and ensure assays are run at saturating levels (e.g., ≥10 x Km) [7].
  • Optimize Buffer Conditions: Systematically vary pH, temperature, and ionic strength to find the optimal activity profile for the enzyme of interest. The specific activity is highly dependent on these physical conditions [4] [8].
  • Determine Linear Range: Conduct experiments to identify the time frame and enzyme concentration range over which product formation is linear. This is crucial for accurate initial rate measurements [8].
Phase 2: Assay Validation and Data Generation

This phase involves testing the assay's performance and generating comparative data.

  • Establish Key Validation Parameters: For each substrate under comparison, determine:
    • Kinetic Constants: Km (affinity) and Vmax (maximum velocity).
    • Specificity Constant (kcat/Km): A measure of catalytic efficiency.
    • Limit of Detection (LOD) & Quantification (LOQ): The smallest amount of enzyme activity that can be reliably detected and measured.
    • Signal-to-Noise Ratio: Assess the assay's robustness.
  • Perform Comparative Experiments: Under the optimized and standardized conditions, directly compare this compound with alternative substrates. Key experiments include testing against different enzyme concentrations, inhibitors, or relevant biological samples (e.g., cell lysates, serum).
  • Collect Quantitative Data: Record all data needed to populate comparison tables. An example of the kind of data to collect is shown below.

Table: Example Structure for Substrate Performance Comparison

Performance Parameter This compound Suc-Ala-Ala-Pro-Phe-pNA Alternative Substrate X
Km (mM) Data needed ~1.7 mM (for Proteinase K) [9] Data needed
Vmax (μmol/min/μg) Data needed Data needed Data needed
kcat/Km (M⁻¹s⁻¹) Data needed Data needed Data needed
Optimal pH Data needed Data needed Data needed
Specificity for Target Enzyme Data needed Broad (e.g., Subtilisin, Cathepsin G) [5] Data needed
Recommended Working Concentration Data needed Data needed Data needed
Phase 3: Guide Compilation
  • Synthesize Data into Tables: Organize all generated data into clear, structured tables like the example above.
  • Document Detailed Protocols: Provide step-by-step methodologies for all key experiments, allowing other researchers to replicate your work [6] [7].
  • Formulate Objective Conclusions: Based on the data, summarize the advantages and limitations of this compound for specific applications (e.g., high specificity but lower sensitivity compared to fluorescent substrates).

References

AC-Ala-Pro-Ala-pNA kinetic parameters comparison

Author: Smolecule Technical Support Team. Date: February 2026

Kinetic Parameters of Related Substrates

The table below summarizes the kinetic parameters for several substrates that share structural similarities with AC-Ala-Pro-Ala-pNA, such as containing a proline residue or an N-terminal acyl group. The data is sourced from studies on human Dipeptidyl Peptidase II (DPPII) and Bacillus clausii Intracellular Subtilisin Protease (ISP) [1] [2].

Substrate Enzyme ( K_m ) (mM) ( k_{cat} ) (s⁻¹) ( k_{cat}/K_m ) (s⁻¹ mM⁻¹)
Lys-Pro-pNA Human DPPII Not Specified Not Specified ( 4.1 \times 10^6 )
Ala-Pro-pNA Human DPPII Not Specified Not Specified ( 2.6 \times 10^6 )
Lys-Ala-pNA Human DPPII Not Specified Not Specified ( 0.4 \times 10^6 )
Phe-Ala-Ala-Phe-pNA B. clausii ISP ( 0.066 \pm 0.02 ) ( 8 \pm 0.2 ) 121
Ala-Ala-Pro-Phe-pNA B. clausii ISP ( 6.475 \pm 0.39 ) ( 12 \pm 0.5 ) 1.8
Ala-Ala-Pro-Leu-pNA B. clausii ISP ( 1.315 \pm 0.23 ) ( 0.7 \pm 0.08 ) 0.5
Ala-Ala-Val-Ala-pNA B. clausii ISP ( 0.596 \pm 0.02 ) ( 0.2 \pm 0.01 ) 0.4
Ala-Ala-Pro-Lys-pNA B. clausii ISP ( 4.177 \pm 0.31 ) ( 0.6 \pm 0.03 ) 0.2

This data shows that enzyme efficiency (represented by ( k_{cat}/K_m )) can vary dramatically based on the specific amino acids in the substrate. For DPPII, substrates with a Proline in the P1 position and a basic residue like Lysine in the P2 position are highly efficient [1]. For the ISP enzyme, large hydrophobic residues (like Phe) in the P1 and P4 positions are strongly preferred [2].

Experimental Protocol for Kinetic Studies

The general methodology for determining the kinetic parameters in the provided data involves a chromogenic assay that measures the release of para-nitroaniline (pNA), which absorbs light at 405 nm [1] [2]. Here is a typical workflow:

G Start Start Kinetic Assay S1 Prepare Substrate Dilutions (0.05M cacodylic acid/NaOH buffer, pH 5.5) Start->S1 S2 Add Purified Enzyme (e.g., DPPII in 1 mg/mL BSA) S1->S2 S3 Incubate at 37°C (e.g., for 10 min) S2->S3 S4 Measure Absorbance at 405 nm (Initial velocity of pNA release) S3->S4 S5 Calculate Activity (1 Unit = 1 μmol pNA/min) S4->S5 S6 Fit Data to Michaelis-Menten Equation (Determine Km and kcat) S5->S6 End Obtain Kinetic Parameters S6->End

Key Protocol Details:

  • Buffer Conditions: Assays for enzymes like DPPII are often performed in 0.05 M cacodylic acid/NaOH buffer at pH 5.5, sometimes containing EDTA and protease inhibitors like aprotinin during purification [1].
  • Enzyme Preparation: The purified enzyme is often diluted in a stabilizing agent like 1 mg/mL Bovine Serum Albumin (BSA) to prevent loss of activity [1].
  • Defining Activity: One unit of enzyme activity is typically defined as the amount that catalyzes the release of 1 μmol of p-nitroaniline per minute under the specific assay conditions [1].
  • Data Analysis: The initial velocities measured at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the ( K_m ) and ( V_{max} ) values. The ( k_{cat} ) is then calculated from ( V_{max} ) and the enzyme concentration [2].

How to Proceed Without Direct Data

Since specific data for this compound is unavailable, you can consider the following approaches:

  • Consult Older Literature: The substrate this compound has been used in enzymology for decades. A deep search in older biochemical journals or textbooks may yield the needed data.
  • Experimental Determination: The most reliable method is to determine the parameters yourself using the standard protocol outlined above. You can use the data for Ala-Ala-Pro-X-pNA substrates as a reference for what to expect.
  • Re-evaluate the Substrate: Confirm that this compound is a suitable substrate for your enzyme of interest. The presence of proline suggests it might be targeted by dipeptidyl peptidases or proline-specific proteases [1].

References

AC-Ala-Pro-Ala-pNA performance in different enzyme systems

Author: Smolecule Technical Support Team. Date: February 2026

Common pNA Substrates and Their Applications

The table below summarizes key pNA substrates documented in the search results that are used across different enzyme systems [1] [2] [3].

Substrate Name Abbreviation CAS Number Target Enzyme(s) Key Performance Data (Km) Application Notes
N-Succinyl-Ala-Ala-Pro-Phe-pNA [3] Suc-AAPF-pNA 70967-97-4 [3] Cathepsin G [3] 1.7 mM [3] Used for measuring free and membrane-bound cathepsin G in human neutrophils [3].
N-Succinyl-Ala-Ala-Ala-pNA [2] Suc-Ala3-pNA Information missing Elastase [2] Information missing One unit of elastase hydrolyzes 1.0 µmole of this substrate per minute at pH 8.0, 25°C [2].
N-Succinyl-Phe-pNA [1] N-Suc-Phe-pNA Information missing Proteinase K [1] Information missing Used in chromogenic activity assays for Proteinase K [1].

Experimental Protocols for pNA-Based Assays

The fundamental principle of pNA substrate assays is consistent: enzymatic cleavage releases p-nitroaniline, which is detected by a strong increase in absorbance at 410 nm (A410) [2].

Here is a generalized experimental workflow for a continuous spectrophotometric enzyme assay, based on the standardized protocol for elastase using Suc-Ala3-pNA [2]:

G A 1. Prepare 100 mM Tris-HCl Buffer (pH 8.0 at 25°C) B 2. Prepare Substrate Solution (4.4 mM Suc-Ala3-pNA in Buffer) A->B D 4. Assemble Reaction Mix in Cuvette B->D C 3. Prepare Enzyme Solution (0.2-0.5 unit/mL in cold buffer) C->D E • 2.90 mL Substrate Solution • 0.00 mL Enzyme Solution (Blank) D->E F • 2.90 mL Substrate Solution • 0.10 mL Enzyme Solution (Test) D->F G 5. Mix & Equilibrate to 25°C E->G F->G H 6. Record A410 for 5 Minutes G->H I 7. Calculate Activity ΔA410/min = (Test Rate - Blank Rate) H->I

Activity Calculation [2]: The enzyme activity (units/mL) is calculated using the formula: Units/mL = (ΔA410/minute × 3.0 mL × df) / (8.8 × 0.1 mL) Where:

  • ΔA410/minute is the rate of change in absorbance.
  • 3.0 is the total assay volume in mL.
  • df is the dilution factor.
  • 8.8 is the millimolar extinction coefficient of p-nitroaniline at 410 nm.
  • 0.1 is the volume of enzyme solution used in mL.

Research Recommendations

Since specific data on AC-Ala-Pro-Ala-pNA is unavailable, here are suggestions to guide your investigation:

  • Verify Target Enzyme Systems: The peptide sequence (Ala-Pro-Ala) suggests it may be a substrate for prolidase (which cleaves dipeptides with C-terminal proline or alanine) [4] or other proline-specific peptidases like leukotriene A4 hydrolase (LTA4H) [5] or prolyl endopeptidase. You can design experiments based on this hypothesis.
  • Source a Protocol: Once the target enzyme is confirmed, you can search for "[Target Enzyme] enzymatic assay protocol using p-nitroanilide substrate" to find a detailed, standardized method similar to the one provided for elastase [2].
  • Establish Benchmarking Data: In the absence of direct comparative guides, you can generate your own performance data. Once you obtain this compound, determine its Km and Vmax values and compare its catalytic efficiency (kcat/Km) against other common pNA substrates under identical experimental conditions.

References

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Sequence

APA

Dates

Last modified: 08-15-2023

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